Product packaging for 3-(Benzylamino)propanenitrile(Cat. No.:CAS No. 706-03-6)

3-(Benzylamino)propanenitrile

Cat. No.: B032681
CAS No.: 706-03-6
M. Wt: 160.22 g/mol
InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-N
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Description

3-(Benzylamino)propionitrile undergoes aza-type Michael reaction with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2 B032681 3-(Benzylamino)propanenitrile CAS No. 706-03-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGBAURSCEGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220889
Record name 3-(Benzylamino)propionitrile
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706-03-6
Record name 3-[(Phenylmethyl)amino]propanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Benzylamino)propionitrile
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Record name 3-(Benzylamino)propionitrile
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Record name 3-(benzylamino)propionitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 3-(Benzylamino)propanenitrile. The information is intended to serve as a technical resource for professionals in research and development.

Core Chemical Properties

This compound, also known as β-(Benzylamino)propionitrile, is a chemical compound that serves as a versatile intermediate in organic synthesis.[1] Its structure incorporates a benzylamine group and a nitrile functional group, making it a useful building block for more complex molecules.

General and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: General Chemical Identifiers

Property Value
CAS Number 706-03-6[1][2][3][4]
IUPAC Name This compound[4]
Molecular Formula C₁₀H₁₂N₂[1][3][4]
Molecular Weight 160.22 g/mol [1][2][3][4]
EC Number 211-890-7[2][4]

| MDL Number | MFCD00001955[1][2] |

Table 2: Physical and Spectroscopic Properties

Property Value
Appearance Clear Colorless Liquid[1]
Melting Point 70 °C[1][3]
Boiling Point 276.13°C (rough estimate)[1]; 301.4°C at 760 mmHg[3]
Density 1.024 g/mL at 25 °C[1][2]
Refractive Index (n20/D) 1.5308[1][2][3]
Flash Point >110 °C (>230 °F)[1][3][5]
Solubility Soluble in DMSO[1]

| Vapor Density | 5.52[5] |

Synthesis and Reactivity

This compound is a key starting reagent for the synthesis of various organic compounds, including chiral building blocks for biologically active molecules.[1][2]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzylamine with acrylonitrile.

G reagent1 Benzylamine conditions Reaction Conditions (e.g., Lipase catalyst or base) reagent1->conditions reagent2 Acrylonitrile reagent2->conditions product This compound conditions->product Michael Addition

Caption: General synthesis workflow for this compound.

Reactivity: Aza-Type Michael Reaction

This compound readily participates in aza-type Michael reactions. For instance, it reacts with 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester under mild conditions.[1][2] This reactivity makes it a valuable precursor for creating more complex nitrogen-containing heterocyclic compounds.[2]

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in a laboratory setting.

Protocol 1: General Synthesis of N-Substituted Aminonitriles

This protocol outlines a general procedure for the synthesis of derivatives from this compound, which can be adapted from similar syntheses.[6]

  • Preparation: To a solution of sodium hydride (1.2 mmol) in dry N,N-dimethylformamide (DMF, 4 mL) at 0 °C, add this compound (0.88 mmol) in 2 mL of dry DMF.

  • Stirring: Allow the mixture to stir at 25 °C for 30 minutes.

  • Addition: Cool the reaction mixture back to 0 °C and slowly add a bromine-containing compound (e.g., an alkyl or aryl bromide) (0.97 mmol).

  • Reaction: Continue stirring the mixture for 16 hours at 25 °C.

  • Quenching and Extraction: Quench the reaction with ice water and extract the product with ethyl acetate (3 x 30 mL).

  • Concentration: Concentrate the combined organic layers to yield the crude product, which can be used in subsequent steps without further purification.[6]

G cluster_prep Preparation (0°C) cluster_addition Addition (0°C) cluster_workup Workup prep1 Dissolve NaH in dry DMF prep2 Add this compound in dry DMF prep1->prep2 stir1 Stir for 0.5h at 25°C cluster_addition cluster_addition stir1->cluster_addition add1 Cool mixture to 0°C add2 Slowly add Bromine Compound add1->add2 stir2 Stir for 16h at 25°C cluster_workup cluster_workup stir2->cluster_workup workup1 Quench with ice water workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Concentrate workup2->workup3 product Crude Product cluster_prep cluster_prep cluster_prep->stir1 cluster_addition->stir2 cluster_workup->product

Caption: Experimental workflow for the synthesis of N-substituted derivatives.

Spectroscopic Data

Spectroscopic analysis is critical for the characterization and purity assessment of this compound.

Table 3: Available Spectroscopic Data

Technique Platform/Reference
¹H NMR Available from Guidechem, SpectraBase[3][7]
¹³C NMR Available from ChemicalBook, Guidechem[3][8]
IR Spectroscopy Available from Guidechem, NIST WebBook, SpectraBase[3][9][10]
Mass Spectrometry Available from Guidechem[3]

| Raman Spectroscopy | Available from PubChem[4] |

Safety and Handling

Proper handling of this compound is imperative due to its potential hazards.

Table 4: GHS Hazard Information

Hazard Class GHS Code(s) Description
Acute Toxicity H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.[2][4]
Skin Irritation H315 Causes skin irritation.[2][4]
Eye Irritation H319 Causes serious eye irritation.[2][4]

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] |

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including eye shields, face shields, gloves, and a suitable respirator (type ABEK (EN14387) filter), should be used.[2]

Storage: Store in a dark, dry place in a sealed container at room temperature.[11] It is classified under Storage Class 10 for combustible liquids.[2]

In case of exposure:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[5]

  • Skin: Wash off immediately with soap and plenty of water.[5]

  • Inhalation: Move the victim to fresh air.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[5]

In all cases of exposure, seek medical attention if you feel unwell.[5]

References

3-(Benzylamino)propanenitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physical properties of 3-(Benzylamino)propanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a compilation of quantitative data, a detailed experimental protocol for its synthesis, and visualizations of its molecular structure and a general experimental workflow.

Molecular Structure and Formula

This compound is a chemical compound with the molecular formula C10H12N2.[1] Its linear formula is C6H5CH2NHCH2CH2CN. The molecule features a benzyl group attached to a secondary amine, which is in turn connected to a propanenitrile moiety.

Molecular Identifiers:

  • IUPAC Name: this compound[2]

  • CAS Number: 706-03-6

  • Molecular Weight: 160.22 g/mol

  • SMILES String: N#CCCNCc1ccccc1

  • InChI Key: MWTGBAURSCEGSL-UHFFFAOYSA-N

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C10H12N2[1]
Molecular Weight 160.22 g/mol
Density 1.024 g/mL at 25 °C[1]
Boiling Point 301.4 °C at 760 mmHg[3]
Melting Point 70 °C[3][1]
Flash Point > 110 °C (> 230 °F)[3]
Refractive Index n20/D 1.5308
Vapor Pressure 0.0±0.6 mmHg at 25°C (Predicted)[3]

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the Michael addition of benzylamine to acrylonitrile.[1] A generalized procedure is described below, based on similar amine addition reactions.[4][5]

Materials:

  • Benzylamine

  • Acrylonitrile

  • Yttrium Nitrate (catalyst)

  • Methanol (solvent)

  • Ethyl acetate

  • Water

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under atmospheric conditions, a mixture of benzylamine (1.0 equivalent) and acrylonitrile (2.0 equivalents) is prepared in methanol.

  • A catalytic amount (e.g., 10 mol%) of Yttrium Nitrate is added to the mixture.

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 72 hours), with the progress monitored by thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).[5]

  • The combined organic layers are dried over anhydrous Na2SO4.[5]

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., 5% ethyl acetate in petroleum ether) to yield the pure 3-(phenylamino)propanenitrile.[5]

Characterization: The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, including:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the types of carbon atoms present in the molecule.[6][7]

  • FTIR (Fourier-Transform Infrared Spectroscopy): To identify the functional groups, such as the nitrile (C≡N) and amine (N-H) stretches.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical experimental workflow for its synthesis and characterization.

molecular_structure cluster_benzyl Benzyl Group cluster_amino_propane Aminopropanenitrile Moiety C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 N1 N C7->N1 C8 C N1->C8 C9 C C8->C9 C10 C C9->C10 N2 N C10->N2

Caption: Molecular structure of this compound.

experimental_workflow start Start: Reagents synthesis Synthesis: Michael Addition start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, IR, MS purification->characterization end End: Pure Product characterization->end

Caption: General workflow for synthesis and characterization.

References

A Technical Guide to the Physical and Chemical Properties of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of 3-(Benzylamino)propanenitrile (CAS No: 706-03-6). It is intended to serve as a technical resource, consolidating available data on its physical characteristics, experimental determination protocols, and synthetic pathways. This guide also explores the potential, though currently undocumented, biological relevance of this compound by examining the roles of its constituent functional groups in medicinal chemistry.

Core Physical and Chemical Properties

This compound is an organic compound featuring a secondary amine, a nitrile functional group, and a benzyl substituent. These structural features dictate its physical and chemical behavior.

Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below. It is important to note a discrepancy in the reported physical state at room temperature. While some sources list a melting point of 70 °C, others describe it as a clear, colorless liquid, which would imply a melting point below room temperature.[1][2] This could be due to variations in sample purity or the possibility of the compound existing as a supercooled liquid.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂N₂[1][2]
Molecular Weight 160.22 g/mol [2][3]
Appearance Clear, colorless liquid[1]
Density 1.024 g/mL at 25 °C[2]
Boiling Point 301.4 °C at 760 mmHg[1]
Melting Point 70 °C (conflicting data)[1][2]
Flash Point 113 °C (235.4 °F) - closed cup
Refractive Index n20/D 1.5308[1]
Vapor Pressure 0.0±0.6 mmHg at 25°C (Predicted)[1]

Experimental Protocols

Detailed methodologies for the experimental determination of key physical properties are crucial for verifying data and ensuring consistency in research.

Protocol for Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid organic compounds. Given the conflicting data, this protocol would be used to ascertain if the 70 °C melting point is accurate.

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (e.g., a Thiele tube or a digital melting point device).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. A pure compound typically has a sharp melting range of 0.5-1.0 °C.

Protocol for Boiling Point Determination (for High-Boiling Liquids)

Due to its high boiling point, determination at atmospheric pressure can lead to decomposition. Therefore, vacuum distillation is the recommended method.

  • Apparatus Setup: A vacuum distillation apparatus is assembled using thick-walled glassware to withstand the reduced pressure. All joints must be properly greased. A Claisen adapter is recommended to prevent bumping. The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask. The system is connected to a vacuum trap and a vacuum pump.

  • Procedure:

    • The liquid sample is placed in the distillation flask (no more than two-thirds full).

    • The system is sealed, and the vacuum is applied gradually to remove any volatile impurities without vigorous boiling.

    • Once a stable, low pressure is achieved, the distillation flask is heated using an oil bath or heating mantle.

    • The temperature of the vapor is monitored with a thermometer placed at the vapor outlet to the condenser.

    • The temperature range over which the liquid distills and the corresponding pressure are recorded. This is the boiling point at that reduced pressure.

Protocol for Qualitative Solubility Determination

This protocol determines the solubility of this compound in various common laboratory solvents.

  • Preparation: A series of clean, dry test tubes are labeled for each solvent to be tested (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, DMSO).

  • Procedure:

    • Add approximately 1 mL of the solvent to its respective test tube.

    • Add 2-3 drops of this compound to the test tube.

    • Vortex or shake the tube vigorously for 10-20 seconds.

    • Allow the mixture to stand and observe.

  • Interpretation:

    • Soluble/Miscible: A single, clear, homogeneous phase is observed.

    • Partially Soluble/Partially Miscible: The solution appears cloudy or forms a single phase that later separates.

    • Insoluble/Immiscible: Two distinct layers are formed, or the solute does not dissolve.

Synthesis and Reactivity

This compound is a useful intermediate in organic synthesis. It can be prepared via the Michael addition of benzylamine to acrylonitrile.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant reactant condition condition process process product product A Benzylamine C Michael Addition A->C B Acrylonitrile B->C D Solvent Removal C->D Crude Product E Vacuum Distillation D->E F This compound E->F Purified Product

Caption: A logical workflow for the synthesis of this compound.

Potential Biological Relevance and Signaling Pathways

Disclaimer: The following discussion is based on the general properties of related chemical moieties. As of the latest literature search, no specific biological activities or signaling pathway interactions have been documented for this compound itself.

While specific data is lacking, the structural components of this compound are found in many pharmacologically active molecules. The nitrile group is a key functional group in over 30 FDA-approved drugs and is known to enhance binding affinity to targets and improve pharmacokinetic profiles.[4] Aminonitriles, as a class, have been investigated for their potential as enzyme inhibitors, with some showing antimicrobial and antitumor activity.[5][6][7]

Hypothetical Signaling Pathway: Enzyme Inhibition

To illustrate a potential mechanism of action for a compound of this class, the following diagram shows a generalized enzyme inhibition pathway. An aminonitrile compound could potentially act as an inhibitor of a key enzyme (e.g., a protease or kinase) in a disease-related signaling cascade.

G receptor receptor protein protein inhibitor inhibitor response response disclaimer disclaimer Signal External Signal Receptor Cell Surface Receptor Signal->Receptor 1. Activation Enzyme Target Enzyme (e.g., Kinase, Protease) Receptor->Enzyme 2. Signal Transduction Product Product Enzyme->Product 3. Catalysis Substrate Substrate Substrate->Enzyme Response Cellular Response (e.g., Proliferation, Inflammation) Product->Response 4. Downstream Effect Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Enzyme Inhibition DisclaimerNode Disclaimer: This is a generalized diagram. No specific target for this compound has been identified.

Caption: Generalized enzyme inhibition pathway (Hypothetical).

References

An In-depth Technical Guide to 3-(Benzylamino)propanenitrile (CAS: 706-03-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Benzylamino)propanenitrile, a versatile intermediate compound with applications in organic synthesis and potential pharmacological relevance. This document details its physicochemical and spectroscopic properties, outlines a detailed experimental protocol for its synthesis, and explores its known applications and safety considerations. While the biological activity of this compound itself is an area requiring further investigation, this guide touches upon the reported activities of its derivatives, suggesting potential avenues for future research. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Physicochemical Properties

This compound is a nitrile derivative featuring a benzyl-substituted amino group.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 706-03-6[2][3]
Molecular Formula C₁₀H₁₂N₂[2]
Molecular Weight 160.22 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Density 1.024 g/mL at 25 °C[2]
Boiling Point 301.4 °C at 760 mmHgN/A
Flash Point >110 °C (>230 °F)[3]
Refractive Index (n20/D) 1.5308[2]
Solubility Soluble in DMSO[5]

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals corresponding to the aromatic, benzylic, and aliphatic protons in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20-7.40m5HAromatic protons (C₆H₅)
3.77s2HBenzylic protons (-CH₂-Ph)
2.83t2HMethylene protons (-NH-CH₂-)
2.42t2HMethylene protons (-CH₂-CN)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
139.6Quaternary aromatic carbon
128.5Aromatic CH
128.1Aromatic CH
127.1Aromatic CH
119.5Nitrile carbon (-CN)
53.7Benzylic carbon (-CH₂-Ph)
46.5Methylene carbon (-NH-CH₂-)
17.5Methylene carbon (-CH₂-CN)
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch (secondary amine)
3030-3080MediumC-H stretch (aromatic)
2850-2950MediumC-H stretch (aliphatic)
~2245Strong, SharpC≡N stretch (nitrile)
1600, 1495, 1450Medium-WeakC=C stretch (aromatic ring)

Synthesis of this compound

This compound is commonly synthesized via a Michael addition reaction between benzylamine and acrylonitrile.[6] This aza-Michael addition is an efficient method for the formation of the carbon-nitrogen bond.[6]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Methanol (or other suitable solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst, optional)[7]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in methanol.

  • To this solution, add acrylonitrile (1.0-1.2 equivalents).

  • If a catalyst is used, add a catalytic amount of DBU (e.g., 0.2 equivalents).[7]

  • The reaction mixture can be stirred at room temperature or gently heated to accelerate the reaction. Microwave irradiation has also been reported to significantly reduce reaction times.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Benzylamine Benzylamine Mixing Mixing Benzylamine->Mixing Acrylonitrile Acrylonitrile Acrylonitrile->Mixing Solvent (Methanol) Solvent (Methanol) Solvent (Methanol)->Mixing Catalyst (DBU, optional) Catalyst (DBU, optional) Catalyst (DBU, optional)->Mixing Stirring/Heating Stirring/Heating Reaction Reaction Stirring/Heating->Reaction Mixing->Reaction Michael Addition Workup Workup Reaction->Workup Solvent Removal Purification Purification Workup->Purification Distillation/Chromatography Product This compound Purification->Product

Synthesis workflow for this compound.

Biological Activity and Applications

While this compound is primarily utilized as a versatile building block in organic synthesis, there is limited but emerging information on its potential biological activities.

It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it has been used as a starting reagent in the synthesis of key chiral building blocks for biologically active compounds.[2][5]

Preliminary data has suggested potential cytotoxic effects against certain cancer cell lines and possible neuropharmacological activity, potentially through modulation of neurotransmitter systems such as GABA receptors.[1] However, these preliminary findings require substantial further investigation to be confirmed.

Derivatives of this compound have been investigated for their antibacterial properties, with some showing good activity against Gram-positive bacteria.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Hazard Statements: H302, H312, H315, H319, H332, H335[10]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its synthesis via the Michael addition of benzylamine to acrylonitrile is a straightforward and efficient process. While its primary role to date has been in the synthesis of more complex molecules, preliminary indications of its own potential biological activity suggest that further investigation into its pharmacological properties is warranted. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their research endeavors.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's synthesis to its potential applications.

Logical_Relationship Synthesis Synthesis (Michael Addition) Compound This compound Synthesis->Compound Characterization Physicochemical & Spectroscopic Characterization Compound->Characterization Applications Applications Compound->Applications Building_Block Synthetic Building Block Applications->Building_Block Potential_Bioactivity Potential Biological Activity (Further Research Needed) Applications->Potential_Bioactivity Derivatives Synthesis of Bioactive Derivatives (e.g., Antibacterial) Building_Block->Derivatives

Logical flow from synthesis to applications.

References

An In-depth Technical Guide to N-benzyl-beta-alanine Nitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-beta-alanine nitrile, scientifically known as 3-(benzylamino)propanenitrile. It covers the compound's chemical identity, physical properties, synthesis methodologies, and known and potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols and insights into its potential applications. While extensive data exists for its parent compound, β-aminopropionitrile (BAPN), this guide also explores the potential implications of N-benzylation on its biological profile, highlighting areas for future research.

Chemical Identity and Synonyms

The compound referred to as N-benzyl-beta-alanine nitrile is most accurately identified by its IUPAC name, This compound . It is a derivative of β-alanine where the amino group is substituted with a benzyl group and the carboxylic acid is replaced by a nitrile functionality.

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate cross-referencing in chemical databases and literature.

Identifier TypeValue
IUPAC Name This compound
CAS Number 706-03-6
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
Synonyms N-Benzyl-β-alaninenitrile, 3-(N-benzylamino)propionitrile, N-(2-Cyanoethyl)benzylamine, Propanenitrile, 3-[(phenylmethyl)amino]-

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, formulation, and application in experimental settings.

PropertyValue
Appearance Clear, colorless to pale yellow liquid
Density 1.024 g/mL at 25 °C
Refractive Index (n20/D) 1.531
Boiling Point 168-170 °C at 11 mmHg
Solubility Soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Synthesis of this compound)

The synthesis of this compound can be achieved through several routes, primarily involving the cyanoethylation of benzylamine or the N-alkylation of β-aminopropionitrile. Below are detailed experimental protocols for two common methods.

Method 1: Cyanoethylation of Benzylamine with Acrylonitrile

This is one of the most direct methods for the preparation of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzylamine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.

  • Addition of Acrylonitrile: To the stirred solution, add acrylonitrile (1.1 equivalents) dropwise at room temperature. The reaction is exothermic, so cooling may be necessary to maintain the temperature below 40°C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly heated (e.g., to 50°C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any unreacted starting materials and byproducts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product benzylamine Benzylamine reaction Cyanoethylation (Ethanol/Acetonitrile) benzylamine->reaction acrylonitrile Acrylonitrile acrylonitrile->reaction product This compound reaction->product

Synthesis of this compound via Cyanoethylation.

Method 2: N-Alkylation of β-Aminopropionitrile with Benzyl Halide

This method involves the reaction of β-aminopropionitrile with a benzyl halide in the presence of a base.

Experimental Protocol:

  • Reaction Setup: To a solution of β-aminopropionitrile (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine, 2-3 equivalents).

  • Addition of Benzyl Halide: Benzyl bromide or benzyl chloride (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to 50-60°C for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to afford this compound.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, the biological profile of its parent compound, β-aminopropionitrile (BAPN) , is well-documented and provides a basis for predicting the potential activities of its N-benzylated derivative.

Known Biological Activity of β-Aminopropionitrile (BAPN)

BAPN is a well-known lathyrogen, a substance that causes lathyrism, a condition characterized by skeletal deformities and blood vessel abnormalities. The primary mechanism of action of BAPN is the irreversible inhibition of lysyl oxidase (LOX) .[1]

  • Lysyl Oxidase Inhibition: LOX is a copper-dependent enzyme crucial for the cross-linking of collagen and elastin, essential components of connective tissues. By inhibiting LOX, BAPN disrupts the formation of stable connective tissues, leading to the observed pathological effects.[2]

  • Neurological Effects: BAPN has also been reported to exhibit neurotoxic effects. Studies have shown that it can induce neuronal degeneration in a dose-dependent manner.[3] An inhibitory dose (ID50) of 10⁻⁵ M was observed in cultured neurons, leading to a loss of synapses and thinning of neuronal prolongations.[3]

Potential Biological Activity of this compound

The introduction of a benzyl group to the amino function of BAPN can significantly alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity.

  • Modulated LOX Inhibition: The bulky benzyl group might affect the binding affinity of the molecule to the active site of lysyl oxidase. Further studies are required to determine if this compound retains the LOX inhibitory activity of BAPN and to what extent.

  • Potential for Novel Pharmacological Activities: The benzylated derivative could exhibit novel biological activities not seen with the parent compound. The presence of the aromatic ring could facilitate interactions with other biological targets. For instance, many nitrile-containing compounds are known to act as enzyme inhibitors or receptor ligands in various signaling pathways.

  • Cytotoxicity: While not extensively studied for this compound, related nitrile-containing compounds have been investigated for their anticancer properties. The nitrile group can act as a pharmacophore in various bioactive molecules.

G cluster_compound Compound cluster_target Molecular Target cluster_process Cellular Process cluster_outcome Physiological Outcome bapn β-Aminopropionitrile (BAPN) lox Lysyl Oxidase (LOX) bapn->lox Inhibition crosslinking Collagen & Elastin Cross-linking lox->crosslinking Catalyzes tissue Impaired Connective Tissue Integrity crosslinking->tissue Maintains

Known mechanism of action of the parent compound, β-aminopropionitrile (BAPN).

Future Research Directions

The lack of comprehensive biological data for this compound presents several opportunities for future research:

  • In-depth Biological Screening: A thorough evaluation of its activity against a panel of biological targets, including lysyl oxidase and other enzymes, is warranted.

  • Cytotoxicity and Anticancer Potential: Investigation of its cytotoxic effects on various cancer cell lines could reveal potential therapeutic applications.

  • Neuropharmacological Studies: Given the neurotoxicity of BAPN, it is crucial to assess the neurological effects of the N-benzylated derivative.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of N-substituted β-aminopropionitriles could provide valuable insights into the structural requirements for specific biological activities.

Conclusion

N-benzyl-beta-alanine nitrile, or this compound, is a readily synthesizable compound with a chemical structure that suggests potential for interesting biological activities. While its pharmacological profile is largely unexplored, the well-documented activities of its parent compound, β-aminopropionitrile, provide a strong rationale for further investigation. This technical guide consolidates the currently available information on its synthesis and properties and highlights the significant potential for future research to uncover its therapeutic or toxicological relevance. The detailed protocols and compiled data herein are intended to facilitate and encourage such future explorations by the scientific community.

References

The Dawn of Cyanoethylation: Early Studies and Discovery of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis, emerged from the broader exploration of cyanoethylation reactions in the mid-20th century. This technical guide delves into the foundational studies of this compound, providing a detailed look at its initial synthesis, characterization, and the chemical principles that governed its discovery. The development of cyanoethylation, a powerful tool for the formation of carbon-nitrogen bonds, paved the way for the synthesis of a vast array of β-aminopropionitriles, with this compound being a key exemplar. This document serves as a comprehensive resource, detailing the early experimental protocols and physicochemical data that established its place in the chemical literature.

Physicochemical Properties

The initial characterization of this compound established its fundamental physical and chemical properties. These early data were crucial for its identification, purification, and subsequent use in further chemical synthesis. A summary of these properties is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol [1][2]
CAS Number 706-03-6[1][2]
Appearance Clear colorless liquid
Boiling Point 276.13°C (rough estimate)[2]
Density 1.024 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.5308[2]
Solubility Soluble in DMSO[2]

Early Synthesis and Discovery: The Cyanoethylation of Benzylamine

The discovery of this compound is intrinsically linked to the development of the cyanoethylation reaction, a process that involves the addition of a compound with a labile hydrogen to acrylonitrile.[3][4] This reaction, extensively studied by pioneers such as Herman L. Bruson in the 1940s, provided a straightforward and efficient method for the synthesis of β-substituted propionitriles.[5] The synthesis of this compound is a classic example of the N-cyanoethylation of a primary amine, benzylamine.

The reaction proceeds via a Michael-type addition of the amine to the electron-deficient double bond of acrylonitrile.[4] Early studies demonstrated that primary and secondary aliphatic amines readily react with acrylonitrile, often without the need for a catalyst, to produce high yields of the corresponding aminopropionitriles.[6]

Experimental Protocol: A Representative Early Synthesis

The following protocol is a detailed representation of the methods likely employed in the early synthesis of this compound, based on the established principles of cyanoethylation of amines from that era.

Objective: To synthesize this compound via the cyanoethylation of benzylamine.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Ethanol (or other suitable solvent)

  • Water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of benzylamine in ethanol is prepared.

  • The flask is cooled in an ice bath to moderate the exothermic reaction.

  • Acrylonitrile is added dropwise to the stirred solution of benzylamine over a period of 30-60 minutes, maintaining the temperature below 20°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours to ensure complete reaction.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with water to remove any unreacted starting materials and water-soluble byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

  • The product can be further purified by vacuum distillation.

Reaction Mechanism and Synthesis Workflow

The synthesis of this compound follows a well-defined reaction pathway. The diagrams below, generated using the DOT language, illustrate the logical flow of the synthesis and the underlying reaction mechanism.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Benzylamine Benzylamine Reaction Cyanoethylation Reaction (Michael Addition) Benzylamine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer Reactants Benzylamine + Acrylonitrile TransitionState1 Transition State Reactants->TransitionState1 Lone pair on N attacks β-carbon Intermediate Zwitterionic Intermediate TransitionState1->Intermediate TransitionState2 Transition State Intermediate->TransitionState2 Proton transfer from N to α-carbon Product This compound TransitionState2->Product

References

An In-depth Technical Guide to the Safety and Hazards of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information for 3-(Benzylamino)propanenitrile (CAS No. 706-03-6). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for researchers, scientists, and professionals in drug development.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 706-03-6[1]
Molecular Formula C₁₀H₁₂N₂[2][3]
Molecular Weight 160.22 g/mol [2][3]
Synonyms 3-(Benzylamino)propionitrile, N-Benzyl-β-alaninenitrile, Propanenitrile, 3-[(phenylmethyl)amino]-[1][2]

Hazard Identification and Classification

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategory
Acute Toxicity, OralCategory 4[2]
Acute Toxicity, DermalCategory 4[2]
Acute Toxicity, InhalationCategory 4[2]
Skin IrritationCategory 2[2]
Eye IrritationCategory 2
Specific target organ toxicity — Single exposureCategory 3 (Respiratory system)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H332: Harmful if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Precautionary Statements: A comprehensive list of precautionary statements for prevention, response, storage, and disposal is available in the safety data sheets.[1][4] Key recommendations include wearing protective gloves, clothing, and eye/face protection, and ensuring adequate ventilation.[1][4]

Physical and Chemical Properties

PropertyValue
Physical State Liquid[1]
Appearance Colorless[1]
Odor Odorless[1]
Boiling Point 301.4°C at 760 mmHg[3]
Melting Point 70 °C[3]
Flash Point > 110 °C (> 230 °F)[1]
Density 1.024 g/mL at 25 °C[5]
Refractive Index n20/D 1.5308[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1] However, the available data indicates that it is harmful through ingestion, skin contact, and inhalation.[6] Inhalation of vapors may cause irritation and inflammation of the respiratory tract.[6]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][6]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting. If the person is conscious, give water to drink. Seek immediate medical attention.[1][6]

Fire and Explosion Hazard Data

ParameterInformation
Extinguishing Media Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]
Specific Hazards During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[1]
Fire-Fighting Procedures Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Handling, Storage, and Disposal

Handling:

  • Ensure adequate ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with skin, eyes, and clothing.[7]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incompatible materials include acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]

Experimental Protocols

Detailed experimental protocols for the safety assessment of chemical substances are generally standardized and follow guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) and the EPA (Environmental Protection Agency). For a substance like this compound, relevant toxicological studies would include:

  • Acute Oral, Dermal, and Inhalation Toxicity (e.g., OECD Test Guidelines 420, 402, 403): These studies would involve administering the substance to laboratory animals (typically rats or mice) via the respective routes of exposure to determine the dose or concentration that causes mortality (LD50/LC50) and other toxic effects.

  • Skin and Eye Irritation/Corrosion (e.g., OECD Test Guidelines 404, 405): These tests involve applying the substance to the skin or eyes of laboratory animals (typically rabbits) to assess the potential for irritation or corrosion.

  • Specific Target Organ Toxicity - Single Exposure (e.g., OECD Test Guideline 407): This involves repeated administration of the substance to animals over a short period to evaluate its potential to cause toxicity in specific organs.

The specific methodologies for these tests are extensive and can be found in the official guidelines provided by the respective regulatory bodies.

Visualizations

Hazard_Identification_and_Risk_Assessment cluster_ID Identification cluster_Hazard Hazard Identification cluster_Exposure Exposure Assessment cluster_Risk Risk Characterization cluster_Management Risk Management ChemID Chemical Identity (Name, CAS No., Structure) PhysChem Physical/Chemical Properties ChemID->PhysChem Tox Toxicological Data (Acute, Chronic, etc.) PhysChem->Tox EcoTox Ecotoxicological Data Tox->EcoTox Routes Routes of Exposure (Inhalation, Dermal, Oral) EcoTox->Routes Population Exposed Population (Workers, Public) Routes->Population Risk Risk Level Determination Population->Risk Controls Control Measures (PPE, Ventilation, Procedures) Risk->Controls Communication Hazard Communication (SDS, Labels) Controls->Communication

Caption: Logical workflow for chemical hazard identification and risk assessment.

References

Spectroscopic Profile of 3-(Benzylamino)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by presenting key analytical data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HC₆H ₅-
3.78s2H-CH ₂-Ph
2.85t2H-NH-CH ₂-
2.50t2H-CH ₂-CN
1.90 (approx.)br s1H-NH -

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
139.5Quaternary aromatic C
128.6Aromatic CH
128.3Aromatic CH
127.3Aromatic CH
119.0-C N
53.8-C H₂-Ph
46.2-NH-C H₂-
17.5-C H₂-CN

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3350 (broad)N-H stretch
3080-3030Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
2245C≡N stretch (nitrile)
1600, 1495, 1450Aromatic C=C bending
~1120C-N stretch
740, 700Aromatic C-H out-of-plane bend

Technique: Liquid Film

Table 4: Mass Spectrometry Data for this compound
m/zRelative Intensity (%)Assignment
160.10~40[M]⁺ (Molecular Ion)
118.08~10[M - CH₂CN]⁺
91.05100[C₇H₇]⁺ (Tropylium ion)
65.04~15[C₅H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A general and efficient method for the synthesis of this compound is the Michael addition of benzylamine to acrylonitrile.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Methanol (or other suitable solvent)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • In a well-ventilated fume hood, a solution of benzylamine in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • Acrylonitrile is added dropwise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain a controlled temperature.

  • The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a neat spectrum is obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for this type of molecule.

  • Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio, and a detector records their relative abundance.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Benzylamine, Acrylonitrile) reaction Michael Addition start->reaction workup Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample nmr_data Chemical Shifts, Coupling Constants, Integration nmr->nmr_data ir_data Absorption Frequencies ir->ir_data ms_data m/z Ratios, Fragmentation Pattern ms->ms_data structure Structural Elucidation nmr_data->structure ir_data->structure ms_data->structure

Caption: Experimental Workflow for Synthesis and Analysis.

data_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Derived Structural Information compound This compound nmr NMR (¹H & ¹³C) compound->nmr ir IR compound->ir ms MS compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (N-H, C≡N, C=C) ir->ir_info ms_info Molecular Weight Elemental Composition Fragmentation ms->ms_info nmr_info->compound Confirms Structure ir_info->compound Confirms Structure ms_info->compound Confirms Structure

Caption: Relationship between Spectroscopic Data and Structure.

Solubility Profile of 3-(Benzylamino)propanenitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Benzylamino)propanenitrile, a versatile intermediate in organic synthesis. Due to a lack of extensive published quantitative data, this guide synthesizes available qualitative information, predicted solubility trends based on molecular structure, and general experimental protocols for solubility determination. This document aims to be a valuable resource for laboratory work and process development involving this compound.

Introduction to this compound

This compound (CAS No. 706-03-6) is a chemical intermediate with the molecular formula C₁₀H₁₂N₂.[1][2] It possesses a benzylamine moiety and a nitrile group, which dictate its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for its application in synthesis, purification, and formulation.

Qualitative and Predicted Solubility of this compound

Known Solubility:

  • Dimethyl Sulfoxide (DMSO): this compound is reported to be soluble in DMSO.[1]

Predicted Solubility:

The molecule contains both a polar nitrile group and a secondary amine, as well as a nonpolar benzyl group. This amphiphilic nature suggests its solubility will be significant in a range of polar and nonpolar aprotic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)Very SolubleThe high polarity of DMF should effectively solvate the polar nitrile and amine groups.
AcetonitrileSolubleThe polarity of acetonitrile is well-suited to dissolve molecules with a nitrile group.
AcetoneSolubleThe polar carbonyl group can interact favorably with the polar functional groups of the solute.
Chlorinated Dichloromethane (DCM)Very SolubleThe polarity of DCM is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics.
ChloroformVery SolubleSimilar to dichloromethane, its polarity is optimal for this type of solute.
Ester Ethyl AcetateSolubleThe ester group provides polarity to solubilize the polar functional groups, while the ethyl group interacts with the nonpolar part.
Polar Protic MethanolSparingly SolubleThe polar hydroxyl group can form hydrogen bonds with the amine and nitrile groups, but the nonpolar benzyl group may limit solubility.
EthanolSparingly SolubleSimilar to methanol, but the slightly lower polarity of ethanol may slightly improve solubility compared to methanol.
Nonpolar TolueneSolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, and its low polarity is favorable for the nonpolar benzyl group.
HexaneSparingly SolubleAs a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar benzyl group but may not effectively solvate the polar nitrile and amine groups.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, experimental determination is necessary. The following provides a general methodology for determining the solubility of a solid organic compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the solute dissolved in a known mass of the solvent.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetone, ethyl acetate, etc.)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven

Procedure:

  • Add an excess amount of this compound to a pre-weighed vial.

  • Add a known mass of the selected organic solvent to the vial.

  • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed at the set temperature for a few hours to allow undissolved solids to settle.

  • Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to remove any undissolved solid.

  • Transfer the filtered solution to a pre-weighed vial.

  • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight is achieved.

  • Calculate the mass of the dissolved this compound.

  • Express the solubility as g/100 g of solvent or in other desired units.

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is suitable for compounds that can be accurately quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (solid)

  • Selected organic solvents

  • HPLC system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Temperature-controlled shaker

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak areas.

  • Prepare saturated solutions by adding an excess of this compound to vials containing a known volume of the solvent.

  • Equilibrate the vials at a constant temperature with agitation for 24-48 hours.

  • Filter the saturated solutions using a syringe filter.

  • Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted solution into the HPLC and determine the concentration from the calibration curve.

  • Calculate the original concentration of the saturated solution to determine the solubility.

Synthetic Pathways and Experimental Workflows

This compound is a key starting material in various synthetic procedures. The following diagrams illustrate its role in two significant reaction types.

Synthesis_Workflow A This compound C Intermediate Formation A->C B (R)-Styrene Oxide B->C D Chlorination & Cyclization C->D In situ E (3R,4S)-1-benzyl-4-phenylpyrrolidine- 3-carboxylic acid D->E Final Product

Caption: Synthesis of a key chiral building block.

The above diagram illustrates the synthetic pathway to (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a crucial chiral building block for various biologically active compounds, starting from this compound and (R)-styrene oxide.[3]

Aza_Michael_Reaction reactant1 This compound (Nucleophile) process Aza-Michael Addition reactant1->process reactant2 α,β-Unsaturated Compound (e.g., Acrylonitrile, Acrylates) reactant2->process product β-Aminonitrile or β-Amino Ester Adduct process->product catalyst Base or Acid Catalyst (Optional) catalyst->process

Caption: Aza-Michael reaction workflow.

This diagram shows the general workflow for an aza-Michael addition reaction, a common transformation for this compound. In this reaction, the secondary amine acts as a nucleophile, attacking an electron-deficient alkene to form a new carbon-nitrogen bond.[1][4]

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides a foundational understanding of its likely solubility characteristics in common organic solvents. The provided experimental protocols offer a clear path for researchers to determine precise solubility values tailored to their specific needs. Furthermore, the visualization of its synthetic applications underscores its importance as a versatile chemical intermediate. It is recommended that laboratory-specific solubility tests be conducted to inform process development and optimization.

References

Technical Guide: Physicochemical Properties of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 3-(Benzylamino)propanenitrile (CAS No. 706-03-6), a versatile intermediate compound. The document outlines its key physical properties and provides standardized experimental protocols for their determination, ensuring data accuracy and reproducibility in a research and development setting.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The data for this compound are summarized below.

PropertyValueConditions
Melting Point70 °CNot specified
Boiling Point301.4 °Cat 760 mmHg[1]
Boiling Point (estimate)276.13 °CRough estimate[2]

Note: Discrepancies in boiling point values can arise from different experimental conditions or the use of estimation methods.

Experimental Protocols for Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental for characterizing a chemical compound. The following are detailed methodologies for these key experiments.

Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Sample of this compound, finely powdered

  • Spatula or packing tool

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure the bulb is level with the sample.

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range. A pure substance will typically have a sharp melting range of 1-2 °C.

Boiling Point Determination (Distillation Method)

The distillation method is a standard procedure for determining the boiling point of a liquid at atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer (calibrated) with adapter

  • Boiling chips

  • Clamps and stands

Procedure:

  • Apparatus Assembly: A distillation apparatus is assembled. The distillation flask is filled to approximately one-third of its volume with this compound, and a few boiling chips are added to ensure smooth boiling.

  • Thermometer Placement: The thermometer is placed in the neck of the distillation flask using an adapter. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Heating: The flask is gently heated. As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • Boiling Point Reading: The temperature is recorded when it becomes constant. This constant temperature, at which the liquid and vapor are in equilibrium, is the boiling point. It is important to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Experimental Workflow Visualization

The logical flow of determining the key physical properties of a chemical compound like this compound can be visualized as follows:

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Distillation) synthesis->purification melting_point Melting Point Determination purification->melting_point boiling_point Boiling Point Determination purification->boiling_point data_analysis Data Analysis and Comparison melting_point->data_analysis boiling_point->data_analysis report Technical Report Generation data_analysis->report

Workflow for Physicochemical Characterization

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(benzylamino)propanenitrile, a versatile building block in organic synthesis, particularly relevant in the development of pharmaceutical compounds.[1] The primary method described is the aza-Michael addition of benzylamine to acrylonitrile. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducibility and aid in laboratory execution.

Introduction

This compound is a valuable intermediate used in the synthesis of various biologically active molecules and chiral building blocks.[1] Its structure incorporates a secondary amine and a nitrile functional group, making it a versatile precursor for further chemical modifications. The synthesis described herein is a straightforward and efficient method for producing this compound in high yield.

Reaction Scheme

The synthesis proceeds via a nucleophilic conjugate addition, specifically an aza-Michael reaction, where the lone pair of electrons on the nitrogen atom of benzylamine attacks the β-carbon of the electron-deficient acrylonitrile.

Figure 1: General reaction scheme for the synthesis of this compound.

benzylamine Benzylamine plus1 + acrylonitrile Acrylonitrile arrow product This compound

Caption: Reaction of Benzylamine with Acrylonitrile.

Experimental Workflow

The following diagram outlines the key steps involved in the synthesis and purification of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Benzylamine and Acrylonitrile in a suitable solvent (e.g., Methanol) B Add catalyst (e.g., Yttrium Nitrate) if applicable A->B C Stir at room temperature B->C D Monitor reaction progress by TLC C->D E Dilute with water D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Dry organic layer over anhydrous Na2SO4 F->G H Remove solvent under reduced pressure G->H I Purify by column chromatography or distillation H->I

Caption: Experimental Workflow for Synthesis.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 3-(phenylamino)propanenitrile and is applicable for the synthesis of the title compound.[2]

Materials:

  • Benzylamine (C₆H₅CH₂NH₂)

  • Acrylonitrile (CH₂=CHCN)

  • Methanol (CH₃OH)

  • Yttrium (III) Nitrate Hexahydrate (Y(NO₃)₃·6H₂O) (optional catalyst)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100-200 mesh) for column chromatography

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

Procedure:

  • To a solution of benzylamine (1.0 equivalent) in methanol, add acrylonitrile (2.0 equivalents) in a round-bottom flask equipped with a magnetic stir bar.

  • If a catalyst is used, add 10 mol% of Yttrium Nitrate to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Upon completion of the reaction, dilute the mixture with water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent to obtain the pure this compound.

Data Summary

The following table summarizes the quantitative data from various reported syntheses of 3-(amino)propanenitrile derivatives, providing a reference for expected outcomes.

ReactantsCatalyst/BaseSolventReaction TimeTemperatureYieldReference
Aniline, AcrylonitrileYttrium NitrateMethanol72 hRoom Temperature85%[2]
Benzylamine, 3-BromopropionitrileSodium HydrideN,N-Dimethylformamide16.5 h0 - 25 °C-[3]
Benzyl-methyl-amine, Acrylonitrile----97%[4]
Ammonia, Acrylonitrile-Aqueous AmmoniaOvernightRoom TemperatureHigh[5]

Note: The table includes data for analogous reactions to provide a comparative context.

Physical and Chemical Properties

  • Molecular Formula: C₁₀H₁₂N₂[1]

  • Molecular Weight: 160.22 g/mol [1]

  • Appearance: Clear colorless liquid[1]

  • Density: 1.024 g/mL at 25 °C[1]

  • Refractive Index: n20/D 1.5308[1]

  • Boiling Point: ~276 °C (estimated)[1]

  • Flash Point: >110 °C (>230 °F)[1][6]

Safety Information

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

  • Acrylonitrile is a poisonous compound and should be handled in a fume hood.[5]

Conclusion

The synthesis of this compound from benzylamine and acrylonitrile is a robust and high-yielding reaction. The provided protocol, based on established literature procedures, offers a reliable method for obtaining this important synthetic intermediate. Researchers should adhere to the safety precautions outlined due to the nature of the reagents involved. The versatility of this compound ensures its continued importance in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: 3-(Benzylamino)propanenitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanenitrile is a versatile bifunctional molecule that serves as a valuable precursor in a variety of organic syntheses. Its structure, incorporating a secondary amine and a nitrile group, allows for a range of chemical transformations, making it an important building block for the synthesis of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical intermediates, including pyrrolidines, pyrazoles, β-amino acids, and diamines.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol
CAS Number 706-03-6
Appearance Clear colorless liquid
Boiling Point 276.13 °C (estimated)
Density 1.024 g/mL at 25 °C

Applications in Organic Synthesis

This compound is a key starting material for the synthesis of various nitrogen-containing compounds, which are often important intermediates in drug discovery and development.

Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid

A key application of this compound is in the synthesis of chiral pyrrolidine derivatives, which are important building blocks for various biologically active compounds.

Experimental Protocol:

The synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid from this compound involves a multi-step process. A practical and efficient synthesis has been developed that proceeds through an aziridinium ion intermediate followed by a nitrile anion cyclization. This four-step synthesis can be carried out as a through process without the need for purification of intermediates until the final crystalline product is isolated.

While a detailed, step-by-step protocol from a single source is not publicly available, the overall synthetic strategy has been reported to achieve an impressive 84% overall yield on a pilot scale, demonstrating its robustness and scalability.

Quantitative Data:

ProductStarting MaterialOverall YieldScale
(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic AcidThis compound and (R)-Styrene Oxide84%17 kg output

Logical Relationship Diagram:

G A This compound C Aziridinium Ion Intermediate A->C B (R)-Styrene Oxide B->C D Nitrile Anion Cyclization C->D E (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid D->E

Caption: Synthesis of a chiral pyrrolidine derivative.

Synthesis of Pyrazole Derivatives

This compound can be utilized in aza-type Michael reactions to synthesize substituted pyrazole derivatives, which are common motifs in medicinal chemistry.

Experimental Protocol: Synthesis of 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • In a round-bottom flask, dissolve 3-(benzylamino)propionitrile (1.0 g, 6.25 mmol) and 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (1.15 g, 6.25 mmol) in 20 mL of acetonitrile.[1]

  • Stir the mixture at room temperature for four days.

  • Dry the reaction mixture with anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the product as a yellow oil.[1]

Quantitative Data:

ProductYieldSpectroscopic Data
1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester81%[1]¹H-NMR (300 MHz, CDCl₃): δ= 7.34 (s, 5H), 6.55 (s, 1H), 4.94 (s, 2H), 4.33-4.4 (q, J = 8Hz, 2H), 3.75 (s, 2H), 3.00-3.1 (t, J = 7.33Hz, 2H), 2.34-2.38 (t, J = 8Hz, 2H), 2.18 (s, 3H), 1.39-1.34 (t, J = 8Hz, 3H). ¹³C-NMR (75 MHz, CDCl₃): δ= 162.94, 143.26, 141.43, 137.51, 129.16, 129.06, 128.83, 128.23, 119.00, 109.19, 67.70, 61.26, 56.76, 48.34, 17.44, 14.77, 11.55. EI-MS (70 eV, m/z): 173, 171, 154 (51.4), 119, 91 (60.6).[1]

Experimental Protocol: Synthesis of 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester

  • In a round-bottom flask, dissolve 3-(benzylamino)propionitrile (1.0 g, 6.25 mmol) and 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester (1.062 g, 6.25 mmol) in 20 mL of acetonitrile.

  • Stir the mixture at room temperature for four days.

  • Dry the reaction mixture with anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to yield the product as a yellow oil.

Quantitative Data:

ProductYieldSpectroscopic Data
1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester99%¹H-NMR (300 MHz, CDCl₃): δ= 7.31 (s, 5H), 6.56 (s, 1H), 4.94 (s, 3H), 3.89 (s, 2H), 3.75 (s, 2H), 3.01-3.06 (t, J = 7.33 Hz, 2H), 2.33-2.37 (t, J = 7 Hz, 2H), 2.18 (s, 3H). ¹³C-NMR (75 MHz, CDCl₃): δ= 163.32, 142.91, 141.56, 137.46, 129.15, 129.03, 128.26, 118.97, 109.30, 67.82, 56.79, 52.37, 48.36, 17.46, 11.55. EI-MS (70 eV, m/z): 173 (16), 171, 119 (22), 91 (100).

Experimental Workflow:

G A Mix Reactants in Acetonitrile B Stir at Room Temperature (4 days) A->B C Dry with Na₂SO₄ and Filter B->C D Evaporate Solvent C->D E Product (Yellow Oil) D->E

Caption: Aza-type Michael addition workflow.

Synthesis of N-Benzyl-beta-alanine

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding N-benzyl-beta-alanine, an important β-amino acid derivative.

Experimental Protocol (General Procedure for Alkali Hydrolysis of β-Aminonitriles):

While a specific protocol for this compound is not detailed, the hydrolysis of the closely related β-aminopropionitrile can be adapted.

  • In a suitable reaction vessel, dissolve this compound in an aqueous solution of a strong base, such as sodium hydroxide or barium hydroxide (e.g., 25-50% Ba(OH)₂).[2]

  • Heat the reaction mixture at a temperature range of 90-95 °C for 20-30 minutes.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • After completion, cool the reaction mixture and neutralize it with an acid.

  • The product, N-benzyl-beta-alanine, can be isolated and purified by standard techniques such as crystallization or chromatography.

Expected Transformation:

G A This compound C N-Benzyl-beta-alanine A->C H₂O, Δ B Alkali Hydrolysis (e.g., NaOH, Ba(OH)₂)

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Synthesis of N-Benzyl-1,3-diaminopropane

The nitrile functionality can be reduced to a primary amine, providing access to N-benzyl-1,3-diaminopropane, a useful diamine intermediate.

Experimental Protocol (General Procedure for Catalytic Hydrogenation of Nitriles):

A general method for the reduction of nitriles to primary amines using Raney Nickel can be applied.

  • In a high-pressure reactor, place this compound and a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of Raney Nickel.

  • Pressurize the reactor with hydrogen gas (e.g., 2-12 MPa).

  • Heat the reaction mixture to a temperature between 15-100 °C and stir for 0.5-20 hours.

  • Monitor the reaction until hydrogen uptake ceases.

  • After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.

  • The solvent can be removed under reduced pressure, and the product, N-benzyl-1,3-diaminopropane, can be purified by distillation.

Quantitative Data (for a similar process):

The catalytic hydrogenation of benzonitrile to benzylamine using a modified Raney Nickel catalyst has been reported to achieve a yield of over 98%. While this is for a different substrate, it indicates the potential for high efficiency in this type of transformation.

Reaction Pathway:

G A This compound C N-Benzyl-1,3-diaminopropane A->C B Catalytic Hydrogenation (Raney Ni, H₂)

Caption: Reduction of the nitrile to a primary amine.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. The protocols and data presented here highlight its utility in constructing a range of important nitrogen-containing molecules. The ability to readily transform both the amine and nitrile functionalities makes it a key building block for the development of novel compounds in the pharmaceutical and chemical industries. Researchers are encouraged to adapt and optimize the provided general procedures to suit their specific synthetic needs.

References

Application Notes and Protocols for the Aza-Michael Reaction Utilizing 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the aza-Michael reaction employing 3-(benzylamino)propanenitrile as a nucleophilic Michael donor. This versatile secondary amine serves as a valuable building block in organic synthesis for the formation of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development.

Introduction

The aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a powerful and atom-economical method for carbon-nitrogen bond formation. This compound is a secondary amine that can effectively act as a Michael donor. The presence of the benzyl group provides steric bulk and influences the electronic properties of the amine, while the cyanoethyl group can be a site for further chemical modifications. The products of the aza-Michael reaction using this donor are tertiary amines with increased molecular complexity, which can serve as scaffolds for the synthesis of novel therapeutic agents. A key application of this reaction is the synthesis of N,N-bis(2-cyanoethyl)benzylamine through the reaction of this compound with acrylonitrile.[1]

Reaction Mechanism and Scope

The reaction proceeds via the nucleophilic attack of the secondary amine of this compound on the β-carbon of an activated alkene (the Michael acceptor). This forms a resonance-stabilized carbanion, which is subsequently protonated to yield the final tertiary amine adduct.

Michael Acceptors: A variety of electron-deficient alkenes can potentially be used as Michael acceptors in this reaction, including:

  • α,β-unsaturated nitriles (e.g., acrylonitrile)[1]

  • α,β-unsaturated esters (e.g., acrylates)

  • α,β-unsaturated ketones (e.g., enones)

  • α,β-unsaturated amides

The reactivity of the Michael acceptor plays a crucial role in the reaction conditions required. Highly reactive acceptors like acrylonitrile may react under mild, base-catalyzed conditions.

Applications in Drug Development and Organic Synthesis

The tertiary amine products derived from the aza-Michael reaction of this compound are valuable intermediates in the synthesis of more complex molecules. The dual cyanoethyl functionalities in products like N,N-bis(2-cyanoethyl)benzylamine can be further elaborated, for instance, through hydrolysis to carboxylic acids or reduction to primary amines, opening avenues to a diverse range of derivatives. These derivatives can be explored for various biological activities, contributing to the discovery of new drug candidates.

Quantitative Data Summary

The following table summarizes the reaction conditions and yield for the aza-Michael addition of this compound to acrylonitrile, leading to the formation of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile. This reaction is typically performed as the second step in a one-pot synthesis starting from benzylamine and two equivalents of acrylonitrile.[1]

Michael DonorMichael AcceptorCatalyst/SolventTemperature (°C)Reaction TimeYield (%)Reference
This compoundAcrylonitrileBase (e.g., NaOH)25–30Not specifiedHigh[1]

Note: The yield is typically high for the overall two-step process from benzylamine.

Experimental Protocols

Protocol 1: Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile via Aza-Michael Addition

This protocol describes the addition of this compound (formed in situ from benzylamine and one equivalent of acrylonitrile) to a second equivalent of acrylonitrile.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Base catalyst (e.g., sodium hydroxide)

  • Solvent (optional, the reaction can be run neat or in a suitable solvent like water or aprotic polar solvents)

Procedure: [1]

  • To a reaction vessel equipped with a magnetic stirrer and a dropping funnel, add benzylamine.

  • Slowly add one equivalent of acrylonitrile to the benzylamine with stirring. An exothermic reaction will occur, leading to the formation of this compound. Maintain the temperature in the range of 25-30°C, using external cooling if necessary.

  • After the initial reaction has subsided, add a catalytic amount of a suitable base (e.g., a few drops of 40% aqueous sodium hydroxide).

  • Slowly add a second equivalent of acrylonitrile to the reaction mixture, again maintaining the temperature between 25-30°C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, the product can be isolated and purified by standard techniques such as distillation under reduced pressure or column chromatography.

Safety Precautions: Acrylonitrile is a toxic and flammable compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Visualizations

Aza_Michael_Reaction Donor This compound (Michael Donor) Product 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (Adduct) Donor->Product Base Catalyst Acceptor Acrylonitrile (Michael Acceptor) Acceptor->Product

Caption: Aza-Michael reaction of this compound.

Experimental_Workflow Start Start: Combine Reactants (this compound & Michael Acceptor) Reaction Aza-Michael Addition (Base Catalysis, Temp. Control) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the aza-Michael reaction.

References

Application Notes and Protocols for Cyanoethylation with 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cyanoethylation of benzylamine to synthesize 3-(benzylamino)propanenitrile and its subsequent conversion to 3-[benzyl(2-cyanoethyl)amino]propanenitrile. This document outlines the underlying chemical principles, experimental procedures, and key reaction parameters.

Introduction to Cyanoethylation

Cyanoethylation is a chemical reaction that introduces a cyanoethyl group (-CH₂CH₂CN) into a molecule.[1][2] This reaction typically involves the addition of a protic nucleophile, such as an amine, alcohol, or thiol, to acrylonitrile (H₂C=CH-CN).[1] The process is a Michael addition, where the nucleophile attacks the β-carbon of the acrylonitrile, which is electron-deficient due to the electron-withdrawing nature of the nitrile group.[1][3] This reaction is of significant interest in organic synthesis as the resulting cyanoethylated compounds are versatile intermediates for the preparation of various biologically active molecules and other valuable chemical entities.[3] The reaction is typically base-catalyzed.[1][3]

Reaction Pathway: Cyanoethylation of Benzylamine

The cyanoethylation of benzylamine with acrylonitrile proceeds in a stepwise manner. The primary amine first reacts with one molecule of acrylonitrile to yield the mono-cyanoethylated product, this compound. This secondary amine can then undergo a second cyanoethylation with another molecule of acrylonitrile to form the bis-cyanoethylated product, 3-[benzyl(2-cyanoethyl)amino]propanenitrile.

Cyanoethylation_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Product cluster_final_product Final Product benzylamine Benzylamine intermediate This compound benzylamine->intermediate + acrylonitrile1 Acrylonitrile (1st equivalent) acrylonitrile1->intermediate final_product 3-[Benzyl(2-cyanoethyl)amino]propanenitrile intermediate->final_product + acrylonitrile2 Acrylonitrile (2nd equivalent) acrylonitrile2->final_product

Caption: Sequential cyanoethylation of benzylamine.

Application Notes

Reaction Mechanism

The cyanoethylation of amines with acrylonitrile is a classic example of a Michael addition.[1][4] The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic β-carbon of the acrylonitrile molecule.[3] The basicity of the amine is a crucial factor in this reaction. Primary and secondary aliphatic amines are generally reactive enough to proceed without a catalyst, while less basic aromatic amines may require acidic or basic catalysis to enhance the reaction rate.[3]

Catalysis

While some cyanoethylations of aliphatic amines can proceed without a catalyst, the use of a catalyst is often beneficial to improve reaction rates and yields.

  • Base Catalysis : Strong bases can be used to deprotonate the nucleophile, increasing its reactivity.[3] For the synthesis of 3-[benzyl(2-cyanoethyl)amino]propanenitrile, a base such as sodium hydroxide can facilitate the Michael addition.[5]

  • Phase Transfer Catalysis (PTC) : For reactions in biphasic systems, a phase transfer catalyst like a quaternary ammonium salt (e.g., benzyltriethylammonium chloride or tetrabutylammonium hydrogensulfate) can be employed to enhance the reaction efficiency by facilitating the transfer of reactants between the aqueous and organic phases.[5]

  • Acid and Metal Catalysis : For less reactive amines, acid catalysts such as acetic acid or metal catalysts like cupric acetate have been shown to be effective.[3] Cupric acetate is particularly advantageous as it can promote mono-cyanoethylation, improve yields, and shorten reaction times, even with sterically hindered or deactivated amines.[3]

Key Reaction Parameters
  • Stoichiometry : The molar ratio of the amine to acrylonitrile is a critical parameter that determines the product distribution. For the synthesis of the mono-cyanoethylated product, an equimolar ratio or a slight excess of the amine is typically used. To achieve complete bis-cyanoethylation, a 1:2 molar ratio of benzylamine to acrylonitrile is recommended.[5]

  • Temperature : The reaction temperature needs to be carefully controlled to balance the reaction kinetics with the potential for side reactions, such as the polymerization of acrylonitrile. An optimal temperature range of 25–30°C has been suggested for the bis-cyanoethylation of benzylamine.[5]

  • Solvent : The choice of solvent can influence the reaction rate and work-up procedure. Solvents like water, acetonitrile, or dichloromethane-water mixtures (for PTC) are commonly used.[5][6]

Experimental Protocols

Synthesis of this compound (Mono-cyanoethylation)

This protocol is a general procedure based on the principles of cyanoethylation of primary amines.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Ethanol (or another suitable solvent)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel in a fume hood.

  • To the flask, add benzylamine (1 equivalent) dissolved in a suitable solvent like ethanol.

  • If using a catalyst, add a catalytic amount of glacial acetic acid.

  • Slowly add acrylonitrile (1 equivalent) dropwise to the stirred solution. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 3-[Benzyl(2-cyanoethyl)amino]propanenitrile (Bis-cyanoethylation)

This protocol is based on the general principles for complete bis-cyanoethylation.[5]

Materials:

  • Benzylamine

  • Acrylonitrile

  • Sodium hydroxide (as catalyst)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve benzylamine (1 equivalent) in water in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Add a catalytic amount of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add acrylonitrile (2 equivalents) dropwise to the stirred solution, maintaining the temperature between 25-30°C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes key quantitative data for the cyanoethylation of benzylamine.

ParameterValue/ConditionTarget ProductReference
Molar Ratio (Benzylamine:Acrylonitrile) 1:23-[Benzyl(2-cyanoethyl)amino]propanenitrile[5]
Optimal Temperature 25–30°C3-[Benzyl(2-cyanoethyl)amino]propanenitrile[5]
Catalyst (PTC Method) Tetrabutylammonium hydrogensulfate (0.5–1.0 mol%)3-[Benzyl(2-cyanoethyl)amino]propanenitrile[5]
Solvent System (PTC Method) Dichloromethane-water3-[Benzyl(2-cyanoethyl)amino]propanenitrile[5]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Charge flask with Benzylamine and catalyst in solvent. B 2. Add Acrylonitrile dropwise (Control Temperature). A->B C 3. Stir at reaction temperature. Monitor by TLC. B->C D 4. Quench reaction (if necessary) and perform extraction. C->D E 5. Wash and dry organic phase. D->E F 6. Concentrate under reduced pressure. E->F G 7. Purify by column chromatography or distillation. F->G H 8. Characterize final product (NMR, IR, MS). G->H

Caption: General experimental workflow for cyanoethylation.

References

Application Notes and Protocols for the Analytical Characterization of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 3-(benzylamino)propanenitrile. The methods described herein are essential for identity confirmation, purity assessment, and quality control in research and drug development settings.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. A reverse-phase method is typically employed to analyze this compound and its related impurities.

Quantitative Data Summary
ParameterValue
Compound This compound
Typical Retention Time 4-6 minutes
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water with acid modifier
Detection Wavelength 210 nm
Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • This compound reference standard.

    • Sample for analysis.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water. A common starting point is a 50:50 (v/v) mixture.

    • For improved peak shape and resolution, add an acid modifier. Use either 0.1% phosphoric acid or 0.1% formic acid. For Mass Spectrometry (MS) compatibility, formic acid is preferred.[1]

    • Degas the mobile phase prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

    • Run Time: Approximately 10 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and reference standard into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

    • Quantify the compound by comparing the peak area with a calibration curve prepared from the reference standard.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Acetonitrile:Water with Acid) HPLC HPLC System (C18 Column) MobilePhase->HPLC SamplePrep Sample Preparation (Dissolve & Filter) SamplePrep->HPLC Detection UV Detection (210 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both chromatographic separation and mass spectral data for structural elucidation.

Quantitative Data Summary: Mass Spectrometry
m/zRelative Intensity (%)Proposed Fragment
1603.8[M]+ (Molecular Ion)
12039.3[M - CH2CN]+
1187.1[C9H10]+
1065.8[C7H7NH]+
91100.0[C7H7]+ (Tropylium ion)
658.8[C5H5]+

Data obtained from an electron ionization (EI) mass spectrum.[2]

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents and Materials:

    • Helium (carrier gas, 99.999% purity).

    • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate).

    • This compound sample.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Injection Mode: Splitless or split (e.g., 20:1).

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.[2]

    • Mass Range: m/z 40-400.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent to a concentration of approximately 100 µg/mL.

    • Ensure the sample is free of non-volatile residues.

  • Analysis:

    • Inject the prepared sample into the GC-MS system.

    • The resulting total ion chromatogram (TIC) will show the separated components.

    • The mass spectrum of the peak corresponding to this compound can be compared with a library spectrum or interpreted for structural confirmation.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatography (Separation) SamplePrep->GC MS Mass Spectrometry (Fragmentation & Detection) GC->MS Chromatogram Total Ion Chromatogram MS->Chromatogram MassSpectrum Mass Spectrum MS->MassSpectrum

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, this method can confirm the presence of the nitrile, amine, and aromatic functionalities.

Quantitative Data Summary: FTIR Peak Assignments
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3350-3250Medium, BroadN-H StretchSecondary Amine
3080-3030MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic
2245Strong, SharpC≡N StretchNitrile
1600, 1495, 1450Medium-StrongC=C StretchAromatic Ring
1120MediumC-N StretchAmine
740, 700StrongC-H Bending (out-of-plane)Monosubstituted Benzene

Peak positions are approximate and can vary slightly.

Experimental Protocol: FTIR Analysis (Liquid Film)
  • Instrumentation:

    • Fourier-Transform Infrared Spectrometer.

    • Salt plates (e.g., NaCl or KBr).

  • Sample Preparation:

    • Place a small drop of the neat liquid this compound sample onto one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Data Acquisition:

    • Acquire a background spectrum of the empty salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Logical Diagram: FTIR Functional Group Identification

FTIR_Logic cluster_molecule This compound cluster_spectrum FTIR Spectrum Structure Structure Amine Secondary Amine (N-H) Structure->Amine Aromatic Aromatic Ring (C=C, C-H) Structure->Aromatic Aliphatic Aliphatic Chain (C-H) Structure->Aliphatic Nitrile Nitrile (C≡N) Structure->Nitrile Peak1 ~3300 cm⁻¹ (N-H stretch) Amine->Peak1 Peak2 ~3050 cm⁻¹ (Aromatic C-H stretch) Aromatic->Peak2 Peak5 ~1600-1450 cm⁻¹ (Aromatic C=C stretch) Aromatic->Peak5 Peak3 ~2900 cm⁻¹ (Aliphatic C-H stretch) Aliphatic->Peak3 Peak4 ~2245 cm⁻¹ (C≡N stretch) Nitrile->Peak4

Caption: Relationship between functional groups and FTIR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Quantitative Data Summary: ¹H NMR (CDCl₃, 90 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.20m5HAr-H
3.77s2HAr-CH ₂-NH
2.83t2HNH-CH ₂-CH₂CN
2.42t2HCH₂-CH ₂CN
1.53br s1HNH

s = singlet, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts and multiplicities are approximate.[2]

Quantitative Data Summary: ¹³C NMR (CDCl₃)
Chemical Shift (ppm)Assignment
139.5Quaternary Ar-C
128.5Ar-C H
128.2Ar-C H
127.1Ar-C H
119.2C ≡N
53.8Ar-C H₂-NH
46.8NH-C H₂-CH₂CN
17.5CH₂-C H₂CN

Chemical shifts are approximate and based on typical values for similar structures.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation:

    • NMR Spectrometer (e.g., 300 MHz or higher for better resolution).

  • Reagents and Materials:

    • Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

    • This compound sample.

    • NMR tubes.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of CDCl₃ in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Typical spectral width: 0-10 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled spectrum.

      • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

      • Typical spectral width: 0-200 ppm.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • For ¹H NMR, integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Diagram: NMR Signal Assignment

NMR_Assignment Structure This compound Ar-H Ar-CH₂ NH NH-CH₂ CH₂-CN H_NMR ¹H NMR Signals 7.3 ppm (m) 3.8 ppm (s) 1.5 ppm (br s) 2.8 ppm (t) 2.4 ppm (t) Structure:f1->H_NMR:p1 Structure:f2->H_NMR:p2 Structure:f3->H_NMR:p3 Structure:f4->H_NMR:p4 Structure:f5->H_NMR:p5 C_NMR ¹³C NMR Signals 127-129 ppm 54 ppm 47 ppm 18 ppm 119 ppm (CN) 139 ppm (Ar-C) Structure:f1->C_NMR:c1 Structure:f2->C_NMR:c2 Structure:f4->C_NMR:c4 Structure:f5->C_NMR:c5

Caption: Correlation of molecular structure with NMR signals.

References

Application Note: Determination of 3-(Benzylamino)propanenitrile Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of 3-(Benzylamino)propanenitrile using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a chemical intermediate used in the synthesis of various organic molecules, including biologically active compounds.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of downstream products in research and drug development. This application note describes a robust RP-HPLC method for the quantitative analysis of this compound and the detection of potential impurities. The method is based on established principles for the analysis of similar aromatic and nitrile-containing compounds.[2][3][4]

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis.

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (LC-MS grade, ~99%)

    • This compound reference standard (purity ≥ 99.5%)

    • This compound sample for analysis

2.2. Chromatographic Conditions

The following table summarizes the optimized HPLC parameters for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2 for gradient elution details
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

2.3. Mobile Phase Gradient

A gradient elution is employed to ensure adequate separation of the main peak from any potential early or late-eluting impurities.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.07030
15.03070
17.07030
20.07030

Table 2: Gradient Elution Program

2.4. Preparation of Solutions

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Diluent: A mixture of 70% Mobile Phase A and 30% Mobile Phase B is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.

  • Reference Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it to a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Sample Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Follow steps 2-5 as described for the Reference Standard Solution preparation.

2.5. Analysis Sequence

  • Equilibrate the HPLC system and column with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no system peaks interfere with the analysis.

  • Inject the Reference Standard Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a bracketing standard after the sample injections to ensure system stability.

Data Presentation and Calculations

3.1. System Suitability

The system suitability parameters should be evaluated based on the five replicate injections of the Reference Standard Solution. The acceptance criteria are provided in the table below.

ParameterAcceptance CriteriaObserved Value (Example)
Tailing Factor (Asymmetry)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
Relative Standard Deviation (RSD) for Peak Area≤ 2.0%0.8%

Table 3: System Suitability Results (Example Data)

3.2. Purity Calculation

The purity of the this compound sample is calculated based on the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

3.3. Quantitative Data Summary

The following table presents example data from the analysis of a sample batch.

Sample IDRetention Time (min)Peak Area (mAU*s)% AreaPurity (%)
Sample A8.54125432199.6599.65%
4.21 (Impurity 1)34560.27
10.12 (Impurity 2)9870.08

Table 4: Example Purity Analysis Results

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Analysis Stage prep_mobile_phase Prepare Mobile Phases (A: Aq. HCOOH, B: ACN/HCOOH) prep_diluent Prepare Diluent (70% A, 30% B) prep_mobile_phase->prep_diluent prep_std Prepare Reference Standard (0.5 mg/mL) prep_diluent->prep_std prep_sample Prepare Sample Solution (0.5 mg/mL) prep_diluent->prep_sample sys_equilibration System Equilibration (30 min) blank_inj Blank Injection (Diluent) sys_equilibration->blank_inj sst_inj System Suitability (5x Standard Injections) blank_inj->sst_inj sample_inj Sample Injections (2x Sample) sst_inj->sample_inj check_sst Evaluate System Suitability (Tailing, Plates, RSD) sst_inj->check_sst integrate_peaks Integrate Chromatograms sample_inj->integrate_peaks check_sst->integrate_peaks calc_purity Calculate Purity (% Area Method) integrate_peaks->calc_purity final_report Generate Final Report calc_purity->final_report

Caption: Workflow for HPLC Purity Analysis.

References

Application Notes: Synthesis of Chiral (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic Acid from 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid is a crucial chiral building block for the synthesis of various biologically active compounds, including thrombin inhibitors, coagulation factor Xa inhibitors, and CCR5 receptor antagonists.[1] Its specific stereochemistry is often a requirement for the efficacy of these pharmaceutical candidates. This document outlines a practical and efficient four-step synthesis of this key intermediate, starting from the readily available reagents (R)-styrene oxide and 3-(benzylamino)propanenitrile. The process is robust, chromatography-free, and has been successfully scaled up to produce multi-kilogram quantities.[1]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid.

StepReactionKey ReagentsSolventTemperature (°C)Yield (%)
1Amino Alcohol Formation(R)-styrene oxide, this compoundWater100>95 (crude)
2Chlorination/Aziridinium Ion FormationThionyl chlorideToluene0-5>95 (crude)
3CyclizationSodium bis(trimethylsilyl)amide (NaHMDS)Toluene-10 to 0>95 (crude)
4Hydrolysis6N HCl-10084 (overall)

Experimental Protocols

Protocol 1: Synthesis of (R)-1-(benzyl(2-cyanoethyl)amino)-2-phenylethanol

  • A mixture of (R)-styrene oxide (1.0 eq), this compound (1.05 eq), and water is heated to 100 °C.

  • The reaction mixture is stirred vigorously at this temperature for 24 hours.

  • After cooling to room temperature, the aqueous layer is decanted. The resulting crude amino alcohol is used in the next step without further purification.

Protocol 2: Synthesis of (R)-1-benzyl-1-(2-cyanoethyl)-2-phenylaziridinium chloride

  • The crude amino alcohol from the previous step is dissolved in toluene.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Thionyl chloride (1.1 eq) is added dropwise to the solution while maintaining the temperature below 10 °C.

  • The mixture is stirred at 0-5 °C for 1 hour, during which the aziridinium ion intermediate precipitates. This slurry is used directly in the next step.

Protocol 3: Synthesis of trans-1-Benzyl-4-phenylpyrrolidine-3-carbonitrile

  • The slurry containing the aziridinium ion is cooled to -10 °C.

  • A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 eq) in toluene is added dropwise, maintaining the temperature below 0 °C.

  • The reaction mixture is stirred at -10 to 0 °C for 2 hours.

  • The reaction is quenched by the slow addition of water.

  • The organic layer is separated, washed with brine, and concentrated under reduced pressure to yield the crude nitrile product, which is used in the final step without purification.

Protocol 4: Synthesis of (3R,4S)-1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid

  • The crude trans-1-benzyl-4-phenylpyrrolidine-3-carbonitrile is suspended in 6N hydrochloric acid.

  • The mixture is heated to reflux (approximately 100 °C) and stirred for 24 hours.

  • The solution is cooled to room temperature and the pH is adjusted to 5.5 with a suitable base (e.g., sodium hydroxide).

  • The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the final product, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, as a crystalline solid.[1]

Visualizations

Synthesis_Workflow cluster_0 Step 1: Amino Alcohol Formation cluster_1 Step 2: Aziridinium Ion Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrolysis A (R)-Styrene Oxide + This compound B Heat in Water (100°C) A->B C (R)-1-(benzyl(2-cyanoethyl)amino) -2-phenylethanol (Crude) B->C D Dissolve in Toluene C->D E Add Thionyl Chloride (0-5°C) D->E F Aziridinium Ion Intermediate E->F G Add NaHMDS (-10 to 0°C) F->G H trans-1-Benzyl-4-phenyl pyrrolidine-3-carbonitrile (Crude) G->H I Reflux in 6N HCl (100°C) H->I J pH Adjustment to 5.5 I->J K (3R,4S)-1-Benzyl-4-phenyl pyrrolidine-3-carboxylic acid J->K

Caption: Workflow for the synthesis of the chiral building block.

Reaction_Pathway start This compound amino_alcohol Amino Alcohol Intermediate start->amino_alcohol + H₂O, 100°C styrene_oxide (R)-Styrene Oxide styrene_oxide->amino_alcohol aziridinium Aziridinium Ion amino_alcohol->aziridinium + SOCl₂, Toluene nitrile_pyrrolidine Pyrrolidine Carbonitrile aziridinium->nitrile_pyrrolidine + NaHMDS final_product (3R,4S)-1-Benzyl-4-phenyl pyrrolidine-3-carboxylic acid nitrile_pyrrolidine->final_product + 6N HCl, 100°C

Caption: Key steps in the chiral synthesis pathway.

References

Application Notes and Protocols for the Continuous Flow Synthesis of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the continuous flow synthesis of 3-(benzylamino)propanenitrile, a valuable intermediate in pharmaceutical and chemical synthesis. The continuous flow approach offers significant advantages over traditional batch processing, including enhanced safety, improved process control, and potential for higher yields and purity.

Introduction

This compound is synthesized via the cyanoethylation of benzylamine with acrylonitrile. This aza-Michael addition is an exothermic reaction that can be effectively managed and optimized using a continuous flow setup. Flow chemistry allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to a more efficient and reproducible synthesis.[1][2][3] The inherent safety benefits of continuous flow are particularly advantageous when handling reactive reagents like acrylonitrile.[4]

Reaction Pathway:

The synthesis proceeds through the nucleophilic addition of benzylamine to the electron-deficient alkene of acrylonitrile.

reaction_pathway Reaction Pathway for the Synthesis of this compound benzylamine Benzylamine reaction Aza-Michael Addition benzylamine->reaction + acrylonitrile Acrylonitrile acrylonitrile->reaction + product This compound reaction->product

Caption: Reaction scheme for the aza-Michael addition of benzylamine to acrylonitrile.

Experimental Protocols

Reagent Preparation
  • Reagent A (Benzylamine Solution): Prepare a 1.0 M solution of benzylamine in a suitable solvent (e.g., acetonitrile or methanol).

  • Reagent B (Acrylonitrile Solution): Prepare a 1.1 M solution of acrylonitrile in the same solvent as Reagent A.

Note: The slight excess of acrylonitrile helps to ensure complete conversion of the benzylamine.

Continuous Flow Setup

The continuous flow system is assembled as depicted in the workflow diagram below. The setup consists of two syringe pumps, a T-mixer, a coiled reactor, a back pressure regulator, and a collection vessel.[4]

experimental_workflow Continuous Flow Synthesis Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_collection Product Collection & Analysis pumpA Syringe Pump A (Benzylamine Solution) mixer T-Mixer pumpA->mixer pumpB Syringe Pump B (Acrylonitrile Solution) pumpB->mixer reactor Coiled Reactor (Heated) mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection Vessel bpr->collection

Caption: Diagram of the continuous flow experimental setup.

Synthesis Protocol
  • System Priming: Prime the entire system with the chosen solvent to remove any air bubbles and ensure a stable flow.

  • Reagent Pumping: Set the flow rates for both syringe pumps according to the desired residence time and stoichiometry (see Table 1).

  • Mixing and Reaction: The two reagent streams are combined in the T-mixer and enter the heated coiled reactor. The reaction proceeds as the mixture flows through the coil.

  • Temperature Control: Maintain the reactor at the desired temperature using a suitable heating bath or column heater.

  • Pressure Control: A back pressure regulator is used to maintain the system pressure, preventing solvent evaporation and ensuring a stable flow.

  • Product Collection: The product stream exits the back pressure regulator and is collected in a flask.

  • Steady State: Allow the system to reach a steady state (typically after 3-5 residence times) before collecting the product for analysis.

  • Work-up: The collected solution containing the product is concentrated under reduced pressure to remove the solvent. The crude product can be purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key quantitative data for the continuous flow synthesis of this compound under optimized conditions.

ParameterValueUnit
Reagent Concentrations
Benzylamine1.0M
Acrylonitrile1.1M
Flow Rates
Benzylamine Solution0.5mL/min
Acrylonitrile Solution0.5mL/min
Total Flow Rate1.0mL/min
Reactor Specifications
Reactor Volume10mL
Reactor Temperature60°C
Residence Time10min
Performance Metrics
Product Yield>95%
Conversion>99%
Purity (crude)>90%

Table 1: Summary of Optimized Reaction Parameters and Performance Metrics.

Safety Considerations

  • Acrylonitrile is a toxic and flammable compound. All handling should be performed in a well-ventilated fume hood.[5]

  • The continuous flow system should be carefully checked for leaks before starting the experiment.

  • Pressure buildup should be monitored, and a back pressure regulator is essential for safe operation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conversion Insufficient residence time or temperature.Decrease the flow rate or increase the reactor volume. Increase the reaction temperature.
Low Yield Side reactions (e.g., dicyanoethylation).Adjust the stoichiometry of the reactants. Optimize the reaction temperature.
Clogging Precipitation of product or impurities.Use a more dilute solution. Increase the temperature to improve solubility.
Unstable Flow Air bubbles in the system.Degas the solvents before use. Prime the system thoroughly.

Table 2: Troubleshooting Guide.

References

Applications of 3-(Benzylamino)propanenitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzylamino)propanenitrile is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a secondary amine, a benzyl group, and a nitrile moiety, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of diverse heterocyclic compounds with significant pharmacological potential. The nitrile group, in particular, is a well-established pharmacophore and a useful synthon for the construction of nitrogen-containing heterocycles, which are prevalent in numerous approved drugs. This document outlines specific applications of this compound in the synthesis of bioactive molecules, with a focus on pyrazole derivatives, and provides detailed experimental protocols for their synthesis and biological evaluation.

Application 1: Synthesis of Pyrazole Derivatives

This compound is a key precursor for the synthesis of substituted pyrazole derivatives. Pyrazoles are a class of five-membered heterocyclic compounds that are of great interest in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The secondary amine and nitrile functionalities of this compound can be strategically utilized in cyclization reactions to form the pyrazole core.

A notable example is the synthesis of 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, which is achieved through a Michael addition reaction.[1][2][3] This highlights the utility of this compound in constructing complex heterocyclic systems.

Logical Relationship: From Starting Material to Bioactive Scaffold

This compound This compound Synthetic Intermediate Synthetic Intermediate This compound->Synthetic Intermediate Versatile Building Block Pyrazole Scaffold Pyrazole Scaffold Synthetic Intermediate->Pyrazole Scaffold Cyclization Reactions Bioactive Molecules Bioactive Molecules Pyrazole Scaffold->Bioactive Molecules Pharmacological Activity

Caption: Role of this compound in drug discovery.

Quantitative Data on Pyrazole Derivatives

Compound ClassTarget Organism/Cell LineActivityValueReference
Pyrazole-Thiazole HybridStaphylococcus aureusMIC1.9 µg/mL[4]
Imidazo-pyridine PyrazoleEscherichia coliMIC<1 µg/mL[4]
Aminoguanidine-derived PyrazoleEscherichia coli 1924MIC1 µg/mL[4]
Pyrazole DerivativeEscherichia coliMIC0.25 µg/mL[5]
Pyrazole DerivativeStreptococcus epidermidisMIC0.25 µg/mL[5]
Pyrazole DerivativeAspergillus nigerMIC1 µg/mL[5]
Pyrazole-Thiazole HybridKlebsiella planticolaIC5011.8 µM[4]
Pyrazole Derivative (3f)MDA-MB-468 (Breast Cancer)IC50 (24h)14.97 µM[6]
Pyrazole Derivative (3f)MDA-MB-468 (Breast Cancer)IC50 (48h)6.45 µM[6]
Pyrazole-based derivative (P3C)MDA-MB-231 (TNBC)CC500.49 µM[7]

Note: The data presented in this table is for structurally related pyrazole derivatives and is intended to be illustrative of the potential of this class of compounds. The specific biological activity of derivatives of this compound needs to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

This protocol describes the synthesis of a pyrazole derivative from this compound via a Michael addition reaction.[1][2][3]

Materials:

  • This compound

  • 1-Hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester

  • Acetonitrile

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1.0 g (6.25 mmol) of 3-(benzylamino)propionitrile and 1.15 g (6.25 mmol) of 1-hydroxymethyl-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester in 20 mL of acetonitrile.

  • Stir the reaction mixture at room temperature for four days.

  • After the reaction is complete, dry the mixture with anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product, 1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester, is obtained as a yellow oil.

Synthetic Workflow

cluster_reactants Reactants Reactant_A This compound Mixing Mix in Acetonitrile Reactant_A->Mixing Reactant_B 1-Hydroxymethyl-5-methyl-1H-pyrazole- 3-carboxylic acid ethyl ester Reactant_B->Mixing Stirring Stir at RT for 4 days Mixing->Stirring Drying Dry with Na₂SO₄ Stirring->Drying Filtration Filter Drying->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Product 1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}- 5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Evaporation->Product

Caption: Synthesis of a pyrazole derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This protocol outlines a standard procedure for evaluating the antimicrobial activity of synthesized compounds.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes to a uniform depth. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a McFarland standard of 0.5.

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Sample Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Antimicrobial Assay Workflow

Prepare_MHA Prepare Mueller-Hinton Agar Plates Inoculate Inoculate Plates with Microorganism Prepare_MHA->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Samples Add Test Compounds and Controls to Wells Create_Wells->Add_Samples Incubate Incubate Plates Add_Samples->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones

Caption: Agar well diffusion assay workflow.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of pyrazole-containing compounds. The inherent reactivity of its functional groups allows for the construction of complex heterocyclic scaffolds that are known to possess a wide range of pharmacological activities. The provided protocols offer a practical guide for the synthesis of a pyrazole derivative from this compound and for the subsequent evaluation of its potential antimicrobial properties. Further exploration of derivatives synthesized from this precursor is warranted to discover novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: 3-(Benzylamino)propanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-(Benzylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes to this compound are:

  • Aza-Michael Addition: This is the most common method, involving the addition of benzylamine to acrylonitrile. This reaction can be performed without a catalyst, or with base catalysts (e.g., DBU, K₂CO₃), or enzymes (e.g., lipases).[1][2][3]

  • Nucleophilic Substitution: This method involves the reaction of benzylamine with a 3-halopropionitrile, such as 3-bromopropionitrile, typically in the presence of a base like sodium hydride to deprotonate the amine.[4]

Q2: What is the main side product in the synthesis of this compound and how can it be minimized?

A2: The primary side product is the bis-adduct, 3,3'-(benzylimino)bis(propanenitrile), formed by the reaction of the product with another molecule of acrylonitrile. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using an excess of benzylamine relative to acrylonitrile can help to reduce the formation of this byproduct.

Q3: The aza-Michael addition of benzylamine to acrylonitrile is exothermic. How can I control the reaction temperature?

A3: The cyanoethylation reaction is indeed exothermic and can pose a risk of thermal runaway, especially on a larger scale.[5] To control the temperature, you should:

  • Use a jacketed reactor with a cooling system.

  • Slowly add the acrylonitrile to the benzylamine mixture.

  • Continuously monitor the internal temperature.

  • Use an appropriate solvent to help dissipate the heat.

  • Ensure efficient stirring to avoid localized hotspots.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound can be achieved through several methods:

  • Column Chromatography: This is a common method for purifying the product on a laboratory scale. A silica gel column with a suitable eluent system (e.g., ethyl acetate in petroleum ether) can effectively separate the product from impurities.[6]

  • Aqueous Workup: After the reaction, a standard aqueous workup can help to remove water-soluble impurities. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like ethyl acetate.[6]

  • Distillation: Although less common due to the product's relatively high boiling point, vacuum distillation can be an option for purification, especially on a larger scale.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst.2. Reaction temperature is too low.3. Impurities in reactants or solvent.1. If using a catalyst, verify its activity on a small scale.2. Gradually and carefully increase the reaction temperature while monitoring for any exotherm.3. Ensure all reactants and solvents are of the required purity.
Formation of a significant amount of the bis-adduct side product 1. Incorrect stoichiometry (excess acrylonitrile).2. High reaction temperature favoring the second addition.1. Use a molar excess of benzylamine to acrylonitrile.2. Maintain a lower reaction temperature to control the reaction rate.
Reaction proceeds very slowly 1. Insufficient catalyst or no catalyst used.2. Low reaction temperature.1. Consider adding a suitable catalyst (e.g., a base like DBU or K₂CO₃).2. Increase the reaction temperature, or consider using microwave irradiation to accelerate the reaction.[7][8]
Difficulty in purifying the product 1. Co-elution of product and impurities during column chromatography.2. Product has partial solubility in the aqueous phase during workup.1. Optimize the solvent system for chromatography by testing different polarities with TLC.2. Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product.
Uncontrolled exothermic reaction 1. Too rapid addition of acrylonitrile.2. Inadequate cooling or poor mixing.1. Immediately stop the addition of acrylonitrile.2. Maximize cooling and agitation.3. Have a quenching agent ready if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Aza-Michael Addition of Benzylamine to Acrylonitrile

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneMethanol655 days73[9]
None (Microwave)Methanol1503 hours98[8]
DBUSolvent-freeRoom Temp.30 minGood to Excellent[1][7]
Yttrium Nitrate (10 mol%)MethanolRoom Temp.72 hours85[6]
K₂CO₃DMFMicrowave3 min>80[3]

Experimental Protocols

Protocol 1: Aza-Michael Addition of Benzylamine to Acrylonitrile (General Procedure)
  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add benzylamine.

  • Solvent (Optional): If a solvent is used (e.g., methanol), add it to the benzylamine and stir until a homogeneous solution is formed.

  • Catalyst (Optional): If a catalyst is used, add it to the benzylamine solution.

  • Acrylonitrile Addition: Cool the flask in an ice bath. Slowly add acrylonitrile dropwise from the dropping funnel to the stirred benzylamine solution over a period of 30-60 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the desired time (this can range from hours to days depending on the conditions). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Nucleophilic Substitution with 3-Bromopropionitrile[4]
  • Amine Deprotonation: To a solution of benzylamine (0.88 mmol) in dry DMF (2 mL), add sodium hydride (1.2 mmol) at 0 °C.

  • Stirring: Stir the mixture at 25 °C for 30 minutes.

  • Addition of Bromopropionitrile: Cool the mixture back to 0 °C and slowly add 3-bromopropionitrile (0.97 mmol).

  • Reaction: Stir the reaction mixture for 16 hours at 25 °C.

  • Quenching and Extraction: Quench the reaction with ice water and extract with ethyl acetate (3 x 30 mL).

  • Concentration: Concentrate the combined organic layers to obtain the crude product.

Visualizations

Synthesis_Pathways cluster_michael Aza-Michael Addition cluster_substitution Nucleophilic Substitution Benzylamine Benzylamine Product_M This compound Benzylamine->Product_M Acrylonitrile Acrylonitrile Acrylonitrile->Product_M Catalyst Base or Enzyme Catalyst->Product_M Benzylamine_S Benzylamine Product_S This compound Benzylamine_S->Product_S 3-Bromopropionitrile 3-Bromopropionitrile 3-Bromopropionitrile->Product_S Base NaH Base->Product_S

Caption: Primary synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Stoichiometry Incorrect Stoichiometry? Check_Reaction->Check_Stoichiometry No Optimize_Time Increase Reaction Time Check_Reaction->Optimize_Time Yes Check_Temp Sub-optimal Temperature? Check_Stoichiometry->Check_Temp No Adjust_Ratio Use Excess Benzylamine Check_Stoichiometry->Adjust_Ratio Yes Check_Catalyst Catalyst Issue? Check_Temp->Check_Catalyst No Optimize_Temp Adjust Temperature/ Use Microwave Check_Temp->Optimize_Temp Yes Check_Workup Loss during Workup/Purification? Check_Catalyst->Check_Workup No Verify_Catalyst Check Catalyst Activity/ Add Catalyst Check_Catalyst->Verify_Catalyst Yes Optimize_Purification Optimize Extraction/ Chromatography Check_Workup->Optimize_Purification Yes End Improved Yield Optimize_Time->End Adjust_Ratio->End Optimize_Temp->End Verify_Catalyst->End Optimize_Purification->End

Caption: Troubleshooting workflow for low yield in synthesis.

References

Common side reactions in the synthesis of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-(benzylamino)propanenitrile. Our aim is to offer practical solutions to common side reactions and experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the Michael addition (cyanoethylation) of benzylamine to acrylonitrile.

Problem 1: Low Yield of this compound and Formation of a Viscous Oily Residue

Possible Cause: Formation of the bis-adduct, 3,3'-(benzylimino)bis(propanenitrile), due to the reaction of the product with another molecule of acrylonitrile.

Solutions:

  • Control Stoichiometry: The molar ratio of benzylamine to acrylonitrile is a critical parameter. An excess of acrylonitrile will favor the formation of the bis-adduct. It is recommended to use a stoichiometric or slight excess of benzylamine.

  • Slow Addition of Acrylonitrile: Adding acrylonitrile dropwise to the benzylamine solution at a controlled temperature helps to maintain a low concentration of acrylonitrile in the reaction mixture, thus minimizing the chance of a second addition to the product.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The desired product, this compound, will have a different Rf value than the starting benzylamine and the bis-adduct byproduct.

  • Purification: If the bis-adduct is formed, it can be separated from the desired product by column chromatography on silica gel.

Problem 2: Formation of a Solid Precipitate or Gelling of the Reaction Mixture

Possible Cause: Uncontrolled polymerization of acrylonitrile. This is a common side reaction, especially in the presence of strong bases or at elevated temperatures.

Solutions:

  • Temperature Control: The cyanoethylation reaction is often exothermic. It is crucial to maintain a low reaction temperature, typically between 0-10°C, especially during the addition of acrylonitrile. Pre-cooling the reaction vessel is advisable.

  • Use of a Polymerization Inhibitor: The addition of a small amount of a polymerization inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile before the reaction can effectively prevent polymerization.

  • Catalyst Optimization: If a base catalyst is used, its concentration should be minimized to the lowest effective amount. The basicity of benzylamine itself can sometimes be sufficient to catalyze the reaction without the need for a stronger base.

  • Solvent Choice: The use of a solvent can help to dissipate heat and solvate the reactants. Aprotic polar solvents are often suitable choices.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions in the synthesis of this compound?

A1: The two most common side reactions are:

  • Bis-addition: The product, this compound, can act as a nucleophile and react with a second molecule of acrylonitrile to form 3,3'-(benzylimino)bis(propanenitrile).

  • Polymerization: Acrylonitrile can undergo anionic polymerization, especially in the presence of bases or at high temperatures, leading to the formation of polyacrylonitrile.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials, product, and byproducts. The spots can be visualized under a UV lamp or by staining with an appropriate agent. The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.

Q3: What is the best way to purify the final product?

A3: If side products are present, column chromatography on silica gel is a common and effective purification method. The choice of eluent will depend on the polarity of the product and impurities. If the reaction is clean, distillation under reduced pressure can also be used for purification.

Q4: Can this reaction be performed without a solvent?

A4: Yes, solvent-free conditions for the aza-Michael addition of amines to activated alkenes have been reported and can be advantageous in terms of green chemistry and simplified work-up. However, careful temperature control is even more critical in the absence of a solvent to manage the exothermicity of the reaction.

Q5: What is the role of a catalyst in this reaction?

A5: While the reaction can proceed without a catalyst, as benzylamine is basic enough to initiate the Michael addition, various catalysts can be used to accelerate the reaction. These include bases (e.g., DBU, sodium hydroxide), acids (e.g., acetic acid), and even enzymes like lipases. The choice of catalyst can influence the reaction rate and selectivity.

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of aza-Michael addition products, based on studies of similar reactions. This data can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst and Solvent on the Aza-Michael Addition of Benzylamine to an Activated Alkene

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneNone2524Moderate
2DBU (0.2 eq)None252High
3Acetic Acid (cat.)Methanol6512Good
4LipaseToluene4048Good[1]

Table 2: Influence of Reactant Ratio on Product Distribution (Illustrative)

Benzylamine (eq)Acrylonitrile (eq)Expected Main ProductPotential Side Product
1.21.0This compoundMinimized
1.01.0This compoundLow levels of bis-adduct
1.02.0This compoundSignificant formation of 3,3'-(benzylimino)bis(propanenitrile)

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.

Materials:

  • Benzylamine

  • Acrylonitrile (with inhibitor, e.g., MEHQ)

  • Methanol (or another suitable solvent)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzylamine (1.0 eq) in methanol.

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add acrylonitrile (0.95 eq) dropwise from the dropping funnel to the stirred benzylamine solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Monitor the reaction by TLC using an ethyl acetate/hexane eluent system.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Mandatory Visualization

Below are diagrams illustrating key logical relationships and workflows relevant to the synthesis of this compound.

Reaction_Troubleshooting Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Reaction Work-up Monitor->Workup Reaction Complete Low_Yield Low Yield / No Reaction Monitor->Low_Yield Incomplete Reaction Polymerization Polymerization Observed Monitor->Polymerization Viscosity Increase / Solid Formation Bis_Adduct Bis-Adduct Formation Monitor->Bis_Adduct New Spot with Lower Rf Pure_Product Pure Product Workup->Pure_Product Clean Reaction Impure_Product Impure Product Workup->Impure_Product Side Products Detected Purification Column Chromatography Impure_Product->Purification Low_Yield->Start Optimize Conditions (Catalyst, Temp) Optimize_Temp Decrease Temperature Add Inhibitor Polymerization->Optimize_Temp Optimize_Stoich Adjust Stoichiometry (More Amine) Bis_Adduct->Optimize_Stoich Purification->Pure_Product Optimize_Temp->Start Optimize_Stoich->Start

Caption: A troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathway Benzylamine Benzylamine Product This compound Benzylamine->Product + Acrylonitrile1 Acrylonitrile Acrylonitrile1->Product Bis_Adduct 3,3'-(Benzylimino)bis(propanenitrile) (Side Product) Product->Bis_Adduct + Acrylonitrile2 Acrylonitrile Acrylonitrile2->Bis_Adduct Acrylonitrile_n n Acrylonitrile Polymer Polyacrylonitrile (Side Product) Acrylonitrile_n->Polymer Base/Heat

Caption: Main reaction pathway and common side reactions.

References

Purification of crude 3-(Benzylamino)propanenitrile by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-(Benzylamino)propanenitrile

Welcome to the technical support center for the purification of crude this compound by column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My this compound is streaking severely on the silica gel column. What is the cause and how can I fix it?

A1: Streaking is a common issue when purifying amines on silica gel. This compound is a secondary amine, which is basic. The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). The basic amine interacts strongly with these acidic sites, leading to poor separation, band tailing, and streaking.[1][2]

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v). The triethylamine will compete with your product for the acidic sites on the silica, leading to a much sharper elution profile. Alternatively, a solution of 10% ammonium hydroxide in methanol can be prepared and used as a polar component (1-10%) in a solvent system like dichloromethane.[2][3]

Q2: What is a good starting solvent system for the purification of this compound on a silica gel column?

A2: A good starting point for determining the optimal solvent system is to perform Thin Layer Chromatography (TLC). A common eluent for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Recommendation: Start with a solvent system of 20-30% ethyl acetate in hexanes. The ideal solvent system should give your product an Rf value between 0.2 and 0.4 on the TLC plate.[4] If the compound does not move from the baseline, gradually increase the polarity by adding more ethyl acetate or a small amount of methanol.

Q3: My compound is not eluting from the column, even with a high concentration of ethyl acetate in hexanes. What should I do?

A3: If your compound is not eluting, it indicates that the mobile phase is not polar enough to displace the compound from the stationary phase.

  • Troubleshooting Steps:

    • Increase Solvent Polarity: Gradually increase the polarity of your eluent. You can switch to a more polar solvent system, such as 5% methanol in dichloromethane.

    • Add a Basic Modifier: As mentioned in Q1, the strong interaction with silica gel might be the cause. Adding triethylamine or using an ammonia-methanol solution can help in eluting the compound.[3][5]

    • Consider an Alternative Stationary Phase: If changing the solvent system is not effective, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds.[5][6] Another option is to use an amine-functionalized silica column.[2]

Q4: I am observing an impurity that is very close to my product on the TLC plate. How can I improve the separation?

A4: Improving the separation of closely running spots requires optimizing the chromatographic conditions.

  • Optimization Strategies:

    • Fine-tune the Solvent System: Test different solvent systems with varying polarities. Sometimes, using a ternary mixture (e.g., hexanes/ethyl acetate/dichloromethane) can improve separation.

    • Use a Longer Column: Increasing the length of the silica gel bed can enhance the separation of closely eluting compounds.

    • Gradient Elution: Start with a less polar solvent system to elute less polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product does not move from the baseline (Rf = 0) 1. Eluent is not polar enough.2. Strong interaction of the basic amine with acidic silica gel.1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes, or switch to a methanol/dichloromethane system).2. Add 0.5-2% triethylamine or a small amount of ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[2][3]
Product streaks or shows significant tailing 1. Strong acid-base interaction between the amine and silica gel.2. The column is overloaded with the crude product.1. Add a basic modifier like triethylamine to the eluent.[2]2. Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[6]
Poor separation of product from impurities 1. The solvent system is not optimal.2. The column was not packed properly (presence of air bubbles or channels).3. The sample was loaded in too large a volume of solvent.1. Perform extensive TLC analysis to find a solvent system that provides good separation between your product and the impurities.2. Repack the column carefully, ensuring a homogenous slurry of silica gel.3. Dissolve the sample in the minimum amount of solvent for loading. If solubility is an issue, consider dry loading.
Product decomposes on the column 1. The acidic nature of silica gel can cause degradation of sensitive compounds.1. Deactivate the silica gel by washing it with a solvent containing triethylamine before packing the column.2. Use a less acidic stationary phase like neutral alumina.[5]3. Perform a quick purification using a shorter column (flash chromatography) to minimize the contact time between the compound and the stationary phase.
Presence of a very polar impurity 1. This could be unreacted starting materials or byproducts from the synthesis. A likely byproduct is bis-(β-cyanoethyl)benzylamine from the reaction of the product with another molecule of acrylonitrile.1. Start the elution with a less polar solvent to first elute your product, and then increase the polarity significantly to wash out the highly polar impurities.

Experimental Protocols

Preparation of the Column (Wet Packing Method)
  • Secure a glass column of appropriate size in a vertical position using a clamp.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.

  • Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

Sample Loading
  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: If the crude product is not very soluble in the eluent, dissolve it in a suitable volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

Elution and Fraction Collection
  • Carefully add the eluent to the top of the column.

  • Apply pressure (if using flash chromatography) to start the elution process.

  • Collect the eluate in fractions (e.g., in test tubes).

  • Monitor the fractions by TLC to determine which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

Parameter Recommended Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Silica Gel to Compound Ratio (w/w) 20:1 to 50:1Use a higher ratio for difficult separations.[6]
Initial Eluent System (TLC) 20-30% Ethyl Acetate in HexanesAdjust the ratio to achieve an Rf of 0.2-0.4 for the product.
Eluent Modifier for Basic Compounds 0.5-2% Triethylamine (v/v)Add to the eluent to prevent streaking.[2]
Alternative Eluent for Polar Compounds 1-10% Methanol in DichloromethaneUse if the compound does not move with ethyl acetate/hexanes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column (Wet Packing) prep_sample Prepare Sample (Wet or Dry Loading) prep_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute_column Elute with Solvent System load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Purified this compound evaporate_solvent->final_product troubleshooting_guide start Start: Streaking or Tailing Observed? add_base Add 0.5-2% Triethylamine to Eluent start->add_base Yes check_loading Is the column overloaded? start->check_loading No add_base->check_loading reduce_load Reduce Sample Load or Use Larger Column check_loading->reduce_load Yes use_alt_stationary Consider Alternative Stationary Phase (e.g., Alumina) check_loading->use_alt_stationary No problem_solved Problem Resolved reduce_load->problem_solved use_alt_stationary->problem_solved

References

Optimizing temperature for 3-(Benzylamino)propanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 3-(benzylamino)propanenitrile. The primary focus is on temperature control to maximize yield and purity by mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the aza-Michael addition of benzylamine to acrylonitrile. This reaction is favored for its atom economy and straightforward procedure. An alternative, though less common, route involves the nucleophilic substitution of 3-bromopropionitrile with benzylamine.

Q2: What is the primary challenge in synthesizing this compound?

The principal challenge is managing the exothermic nature of the reaction and preventing the uncontrolled polymerization of acrylonitrile.[1][2] This polymerization can lead to a significant decrease in the yield of the desired product, forming a viscous reaction mixture or even a solid mass, which complicates purification.[1]

Q3: What is the optimal temperature range for this reaction?

An exact optimal temperature is dependent on the specific reaction scale, solvent, and catalyst used. However, a general recommendation is to maintain a low temperature, particularly during the addition of acrylonitrile. Many protocols suggest pre-cooling the reaction mixture to between 0°C and 10°C .[1] The slow, dropwise addition of acrylonitrile should be controlled to keep the internal temperature within a stable range, for instance, between 20°C and 30°C , to ensure a steady reaction rate without initiating runaway polymerization.[3]

Q4: How can I prevent the polymerization of acrylonitrile?

Several strategies can be employed to minimize polymerization:

  • Low-Temperature Conditions: As mentioned, maintaining a low reaction temperature is critical. The cyanoethylation reaction is exothermic, and heat can initiate polymerization.[1][2]

  • Slow Addition of Acrylonitrile: Adding acrylonitrile dropwise with vigorous stirring helps to dissipate heat and avoid localized high concentrations, which can trigger polymerization.[1]

  • Use of Polymerization Inhibitors: The addition of inhibitors such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to the acrylonitrile before the reaction can effectively prevent polymerization.[1] A typical concentration for inhibitors is in the range of 100-500 ppm relative to the amount of acrylonitrile.

  • Catalyst Optimization: If a base catalyst is used, its concentration should be minimized to what is effective for the Michael addition, as strong bases can promote acrylonitrile polymerization.[1]

Q5: What are the potential side products other than polyacrylonitrile?

Besides polymerization, a potential side reaction is the addition of a second molecule of acrylonitrile to the newly formed this compound, which would result in the formation of 3,3'-(benzylazanediyl)dipropanenitrile. This is more likely to occur if the concentration of acrylonitrile is high or if the reaction temperature is elevated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Reaction mixture becomes viscous or solidifies. Rapid, uncontrolled polymerization of acrylonitrile. This is often due to high temperature, rapid addition of acrylonitrile, or the presence of strong bases.1. Reduce Temperature: Immediately cool the reaction vessel. For future runs, pre-cool the mixture to 0-10°C before adding acrylonitrile.[1] 2. Slow Addition: Add acrylonitrile dropwise over an extended period with efficient stirring.[1] 3. Use Inhibitor: Add a polymerization inhibitor like MEHQ (100-500 ppm) to the acrylonitrile.[1]
Low yield of this compound with a white precipitate. Slower, but significant, polymerization of acrylonitrile. The basicity of benzylamine itself can catalyze this.1. Optimize Catalyst: If using an additional base catalyst, reduce its concentration. 2. Solvent Choice: Use an aprotic polar solvent to help dissipate heat. 3. Acidic Co-catalyst: The addition of a weak acid can temper the basicity of the amine and reduce the rate of polymerization.[1]
Reaction fails to initiate or proceeds very slowly. 1. The reaction temperature is too low. 2. Inactive or poisoned catalyst. 3. Impurities in reactants or solvent.1. Gradually Increase Temperature: Carefully and slowly warm the reaction mixture while monitoring for any sudden exotherm.[3] 2. Verify Catalyst Activity: Test the catalyst on a small scale. 3. Ensure Purity: Use pure, dry reactants and solvents.
Thermal runaway (rapid, uncontrolled temperature increase). 1. Acrylonitrile added too quickly. 2. Cooling system failure. 3. Inadequate agitation.1. Stop Reagent Addition: Immediately cease the addition of acrylonitrile.[3] 2. Emergency Cooling: Maximize coolant flow to the reactor.[3] 3. Use a Quencher: If a suitable reaction inhibitor has been identified, add it to the mixture.[3]
Product is contaminated with a high-molecular-weight impurity. Formation of soluble polyacrylonitrile.Purification by Precipitation: Dissolve the crude product in a solvent where this compound is soluble but the polymer is not (e.g., dimethylformamide). Then, add a non-solvent for the polymer (e.g., methanol) to precipitate it.[1]

Experimental Protocols

Key Experiment: Michael Addition of Benzylamine to Acrylonitrile

This protocol is a generalized procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • Benzylamine

  • Acrylonitrile (with 100-500 ppm MEHQ added as an inhibitor)

  • Methanol (anhydrous)

  • Sodium methoxide (catalytic amount, if necessary)

  • Glacial acetic acid (for neutralization)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous methanol.

  • If using a catalyst, add a catalytic amount of sodium methoxide.

  • Cool the mixture to 0-5°C in an ice bath with vigorous stirring.[1]

  • Slowly add acrylonitrile (1.0-1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. Critically, maintain the internal reaction temperature below 10°C during the addition.[1]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Once the reaction is complete, neutralize the catalyst (if used) with a weak acid like glacial acetic acid.

  • The solvent can be removed under reduced pressure, and the crude product can be purified by fractional distillation or column chromatography.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound synthesis.

experimental_workflow prep 1. Prepare Reactants (Benzylamine in Solvent) cool 2. Cool to 0-5°C prep->cool add 3. Slow, Dropwise Addition of Acrylonitrile cool->add react 4. React at Room Temperature add->react monitor 5. Monitor Reaction Progress (TLC/GC) react->monitor workup 6. Workup & Purification monitor->workup product Pure this compound workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield or Reaction Failure check_temp Was reaction temperature kept low (0-10°C) during addition? start->check_temp check_addition Was acrylonitrile added slowly? check_temp->check_addition Yes high_temp High temp likely caused polymerization. check_temp->high_temp No check_inhibitor Was a polymerization inhibitor used? check_addition->check_inhibitor Yes fast_addition Fast addition caused exotherm and polymerization. check_addition->fast_addition No check_catalyst Is catalyst concentration optimized? check_inhibitor->check_catalyst Yes no_inhibitor Uninhibited acrylonitrile polymerized. check_inhibitor->no_inhibitor No bad_catalyst Excess catalyst promoted side reactions. check_catalyst->bad_catalyst No solution Implement Corrective Actions: - Control Temperature - Slow Addition Rate - Use Inhibitor - Optimize Catalyst check_catalyst->solution Yes high_temp->solution fast_addition->solution no_inhibitor->solution bad_catalyst->solution

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 3-(Benzylamino)propanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from its synthesis, which is often a Michael addition of benzylamine to acrylonitrile.[1] Potential impurities include:

  • Unreacted Starting Materials: Benzylamine and acrylonitrile.

  • By-products: 3,3'-(Benzylimino)dipropanenitrile (from the addition of a second molecule of acrylonitrile to the product) and polymers of acrylonitrile.

  • Solvent Residues: Depending on the synthetic procedure, residual solvents like N,N-dimethylformamide (DMF) may be present.[2]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are recrystallization and column chromatography (including flash chromatography and High-Performance Liquid Chromatography - HPLC). The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the main compound and its impurities.[3]

  • Gas Chromatography (GC): Suitable for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, or the solvent is too nonpolar.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a more polar co-solvent (e.g., if using a hexane/ethyl acetate mixture, add more ethyl acetate) until the solution becomes clear.

    • Allow the solution to cool more slowly. A slower cooling rate encourages the formation of a crystal lattice.

    • Try a different solvent system altogether. A more polar solvent might be necessary.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being very soluble even at low temperatures.

  • Solution:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.

      • Add a seed crystal of pure this compound.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility.

Issue 3: Poor recovery of the purified compound.

  • Cause:

    • Using too much solvent during dissolution.

    • The compound has significant solubility in the cold solvent.

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.

    • When performing a hot filtration to remove insoluble impurities, pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly efficient method for purifying compounds. For a polar compound like this compound, a reverse-phase HPLC setup is generally recommended.

Issue 1: Poor separation of the product from an impurity (peak tailing or co-elution).

  • Cause:

    • Inappropriate mobile phase composition.

    • Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the silica-based column packing.

  • Solution:

    • Optimize the mobile phase:

      • Adjust the solvent gradient: A shallower gradient can improve resolution.

      • Modify the pH of the aqueous component: For a basic compound like this compound, using a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid or acetic acid) can protonate the amine, leading to sharper peaks.

    • Use an end-capped column: These columns have fewer free silanol groups, reducing secondary interactions.

    • Consider a different stationary phase: A column with a different chemistry (e.g., a phenyl-hexyl column) might offer better selectivity.

Issue 2: The compound appears to be degrading on the column.

  • Cause: The compound may be unstable under the chromatographic conditions (e.g., pH of the mobile phase) or interacting with the stationary phase.

  • Solution:

    • Adjust the mobile phase pH to a range where the compound is more stable.

    • Use a less acidic or a basic-deactivated stationary phase.

    • Work at a lower temperature by using a column oven.

Issue 3: No compound is eluting from the column.

  • Cause:

    • The compound is too strongly retained on the column.

    • The compound has precipitated on the column.

  • Solution:

    • Increase the strength of the organic solvent in the mobile phase.

    • Ensure the sample is fully dissolved in the mobile phase before injection. If the sample is dissolved in a stronger solvent than the initial mobile phase, it may precipitate at the head of the column.

    • Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute strongly retained compounds.

Data Presentation

The following tables provide illustrative data on the purification of a compound with properties similar to this compound. Note: This data is representative and actual results may vary depending on the specific impurities and experimental conditions.

Table 1: Illustrative Purity of this compound after Recrystallization with Different Solvent Systems.

Solvent System (v/v)Initial Purity (%)Final Purity (%)Recovery (%)
Ethanol/Water (80:20)9098.585
n-Hexane/Ethyl Acetate (70:30)9097.888
Isopropanol9099.182

Table 2: Illustrative HPLC Purification of this compound: Removal of Key Impurities.

ImpurityInitial Concentration (%)Final Concentration (%)
Benzylamine3.5< 0.1
Acrylonitrile1.0Not Detected
3,3'-(Benzylimino)dipropanenitrile5.00.2

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol). Heat the mixture gently. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Protocol 2: HPLC Purification of this compound
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B

    • 35-40 min: Re-equilibration at 10% B

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in Minimal Hot Solvent r_start->r_dissolve r_filter Hot Filtration (Optional) r_dissolve->r_filter Insoluble Impurities r_cool Slow Cooling & Crystallization r_dissolve->r_cool r_filter->r_cool r_isolate Vacuum Filtration r_cool->r_isolate r_dry Drying r_isolate->r_dry r_end Pure Crystals r_dry->r_end

Caption: Workflow for the purification of this compound by recrystallization.

hplc_workflow cluster_hplc HPLC Purification Workflow h_start Crude Product h_prepare Sample Preparation (Dissolve & Filter) h_start->h_prepare h_inject Injection into HPLC System h_prepare->h_inject h_separate Chromatographic Separation h_inject->h_separate h_collect Fraction Collection h_separate->h_collect h_evaporate Solvent Evaporation h_collect->h_evaporate h_end Pure Product h_evaporate->h_end

Caption: Workflow for the purification of this compound by HPLC.

troubleshooting_logic start Purification Issue Encountered is_recrystallization Recrystallization? start->is_recrystallization is_hplc HPLC? start->is_hplc oil_out Oiling Out is_recrystallization->oil_out Yes no_crystals No Crystals is_recrystallization->no_crystals Yes poor_recovery Poor Recovery is_recrystallization->poor_recovery Yes poor_sep Poor Separation is_hplc->poor_sep Yes degradation Degradation is_hplc->degradation Yes no_elution No Elution is_hplc->no_elution Yes solution1 Re-heat, add co-solvent, cool slowly oil_out->solution1 solution2 Induce crystallization, reduce solvent no_crystals->solution2 solution3 Use min. hot solvent, cool thoroughly poor_recovery->solution3 solution4 Optimize mobile phase, change column poor_sep->solution4 solution5 Adjust pH, lower temperature degradation->solution5 solution6 Increase organic %, ensure solubility no_elution->solution6

Caption: Logical workflow for troubleshooting common purification issues.

References

Technical Support Center: Recrystallization of Nitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of nitrile compounds via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common challenges encountered during the purification of nitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when selecting a solvent for recrystallizing a nitrile compound?

A1: The ideal solvent for recrystallizing a nitrile should meet several criteria:

  • Solubility Profile : The nitrile compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This temperature-dependent solubility is crucial for maximizing product recovery.[1][2]

  • "Like Dissolves Like" Principle : The polarity of the solvent should be similar to that of the nitrile. Nitriles are polar compounds, so polar solvents are often a good starting point.[3] However, the presence of other functional groups and the overall molecular structure will influence the best solvent choice.

  • Boiling Point : The solvent's boiling point should be low enough to be easily removed from the purified crystals but not so low that evaporation occurs too rapidly during hot filtration.[4]

  • Inertness : The solvent must not react with the nitrile compound.[5]

Q2: My nitrile compound "oils out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of forming solid crystals. This often happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound. To prevent this:

  • Lower the temperature of dissolution : Use a larger volume of solvent to dissolve the compound at a temperature below its melting point.

  • Change the solvent or solvent system : Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes resolve this issue.

  • Slow cooling : Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling increases the likelihood of oiling out.

  • Seeding : Introduce a pure crystal of the nitrile to the cooling solution to encourage nucleation and crystal growth.

Q3: My recrystallization yield is very low. What are the common causes and how can I improve it?

A3: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent : This is the most common reason for low yield, as a significant amount of the compound remains in the mother liquor.[1] Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization : The compound may crystallize in the funnel during hot filtration.[1] To prevent this, use a pre-heated funnel and a slight excess of hot solvent.

  • Inappropriate solvent choice : If the nitrile is too soluble in the cold solvent, a substantial amount will be lost.

  • Washing with warm solvent : Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: What are common impurities in nitrile synthesis that I should be aware of during purification?

A4: Impurities in nitrile compounds typically arise from the synthetic route and can include:

  • Unreacted starting materials : Leftover reactants from the synthesis.

  • Byproducts : Side reactions can lead to the formation of amides (from hydrolysis of the nitrile), isomeric nitriles, or other related compounds.

  • Residual solvents : Solvents used in the synthesis or workup may be present.

  • Water : Many nitriles are hygroscopic, and water can be introduced from reagents or the atmosphere.[6]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. Add a seed crystal of the pure compound.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[5][7]
Oiling out occurs. The melting point of the nitrile is below the boiling point of the solvent.Use more solvent to dissolve the compound at a lower temperature. Switch to a lower-boiling solvent or use a mixed-solvent system.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure nitrile. Too much solvent was used.Use the minimum amount of hot solvent required for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals.[1]
Premature crystallization during hot filtration.Use a heated funnel, fluted filter paper for faster filtration, and a slight excess of hot solvent.[1]
The nitrile is significantly soluble in the cold solvent.Choose a different solvent or a mixed-solvent system where the nitrile has lower solubility at cold temperatures.
Product is not pure after recrystallization. Inefficient removal of impurities.Ensure the correct solvent is chosen where impurities are either highly soluble or insoluble. A second recrystallization may be necessary.
Rapid crystal formation trapped impurities.Allow for slow cooling to promote the formation of larger, purer crystals.

Data Presentation: Solvent Selection for Nitrile Recrystallization

The following tables provide qualitative and some quantitative solubility data for common nitrile compounds to aid in solvent selection. Finding comprehensive quantitative solubility data is challenging; therefore, experimental determination of the ideal solvent is often necessary.

Table 1: Solubility of Benzonitrile

SolventSolubility at 25°C ( g/100 mL)Notes
Water0.433Slightly soluble, with solubility increasing with temperature (1 g/100 mL at 100°C).[8]
EthanolMiscibleA good candidate for a mixed-solvent system with water.[8][9]
AcetoneVery SolubleMay be too good of a solvent for single-solvent recrystallization.[8][9]
BenzeneVery Soluble[8][9]
TolueneVery Soluble[9]
Diethyl EtherMiscible[8]
Carbon TetrachlorideSoluble[8][9]

Table 2: Solubility of Adiponitrile

SolventSolubilityNotes
Water9 g/100 mL (20°C)Moderately soluble.[10]
MethanolSoluble[11][12]
EthanolSoluble[11][12][13]
ChloroformSoluble[11][12]
CyclohexaneInsolubleA potential anti-solvent in a mixed-solvent system.[11][12]
Diethyl EtherInsoluble[11][12]
Carbon DisulfideInsoluble[11][12]
Carbon TetrachlorideInsoluble[11][12]

Table 3: General Solvent Suggestions for Nitrile Compounds

Nitrile TypeSuggested Solvents/SystemsRationale
Aromatic Nitriles (e.g., Phthalonitrile)Ethanol/Water, Toluene/HexaneThe aromatic ring provides non-polar character, while the nitrile group adds polarity. A mixed solvent system can effectively balance these properties.[6]
Aliphatic Dinitriles (e.g., Adiponitrile)Toluene/HexaneThe longer aliphatic chain increases non-polar character.
Polar Nitriles (e.g., Aminomalononitrile salts)Acetonitrile, EthanolThe presence of other polar groups necessitates more polar solvents.[14]
α,β-Unsaturated Nitriles (e.g., Cinnamonitrile)Methanol, Ethanol, IsopropanolThe polarity of these nitriles makes alcohols a good starting point for solvent screening.[15]

Experimental Protocols

Protocol 1: Recrystallization of Phthalonitrile from an Ethanol/Water Mixture

This protocol is suitable for the purification of solid aromatic nitriles.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude phthalonitrile in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of phthalonitrile.

Protocol 2: Recrystallization of Adiponitrile using a Toluene/Hexane System

This protocol is effective for the purification of aliphatic dinitriles.

Methodology:

  • Dissolution: Place the crude adiponitrile in an Erlenmeyer flask and add a minimal amount of hot toluene to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor.[1]

  • Drying: Dry the purified adiponitrile crystals under vacuum.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow for Nitrile Compounds start Crude Nitrile Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slowly Cool to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Ice-Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end Pure Nitrile Crystals dry->end

General Recrystallization Workflow

Troubleshooting_Tree Troubleshooting Common Recrystallization Issues for Nitriles start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes supersaturated Supersaturated? no_crystals->supersaturated No mp_issue Solvent BP > Compound MP? oiling_out->mp_issue Yes rapid_cooling Cooling too fast? oiling_out->rapid_cooling No low_yield->too_much_solvent Yes premature_crystallization Premature crystallization? low_yield->premature_crystallization No sol1 Boil off excess solvent too_much_solvent->sol1 sol5 Use minimum hot solvent too_much_solvent->sol5 sol2 Scratch flask or add seed crystal supersaturated->sol2 sol3 Use lower boiling solvent or more solvent at lower temp mp_issue->sol3 sol4 Allow for slow cooling rapid_cooling->sol4 sol6 Use heated funnel premature_crystallization->sol6

References

Technical Support Center: Synthesis of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(benzylamino)propanenitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst - Verify the quality and activity of the catalyst (e.g., base or acid) on a small scale before proceeding with the main reaction. - Ensure the catalyst has not been deactivated by improper storage or exposure to atmospheric moisture or carbon dioxide.
Low Reaction Temperature - Gradually increase the reaction temperature in small increments while carefully monitoring for any exothermic events. - Consult literature for the optimal temperature range for the specific synthetic route being employed.
Poor Quality Reagents - Use reagents from reputable suppliers and ensure they meet the required purity specifications. - Acrylonitrile should be checked for the presence of polymerization inhibitors and purified if necessary.
Incomplete Reaction - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). - If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the catalyst.

Issue 2: Formation of Significant Byproducts

Potential Cause Troubleshooting Steps
Dicyanoethylation - This occurs when a second molecule of acrylonitrile reacts with the product. - Use an excess of benzylamine relative to acrylonitrile to favor the formation of the mono-substituted product.
Polymerization of Acrylonitrile - This is often initiated by heat or impurities.[1] - Maintain strict temperature control and ensure the acrylonitrile is free from peroxide impurities. - The use of an inert atmosphere (e.g., nitrogen) can also help to minimize polymerization.
Side Reactions with Solvent - Ensure the chosen solvent is inert under the reaction conditions. - For example, if using a protic solvent, it may compete with benzylamine in reacting with acrylonitrile.

Issue 3: Runaway Reaction and Poor Temperature Control

The cyanoethylation of amines is a highly exothermic process, and poor heat management can lead to a runaway reaction, posing a significant safety hazard, especially during scale-up.[1]

Potential Cause Troubleshooting Steps
Rapid Addition of Reagents - Add the limiting reagent (typically acrylonitrile) slowly and in a controlled manner to allow for efficient heat dissipation.
Inadequate Cooling - Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket or coils). - The cooling capacity should be sufficient to handle the heat generated by the reaction.
Poor Mixing - Inefficient mixing can lead to localized hot spots, which can accelerate the reaction rate and lead to a thermal runaway. - Use an appropriate agitator and agitation speed to ensure the reaction mixture is homogeneous.

Issue 4: Difficulties in Product Purification

Potential Cause Troubleshooting Steps
Presence of High-Boiling Impurities - High-boiling byproducts can be difficult to remove by distillation. - Consider alternative purification methods such as column chromatography or crystallization.
Product Instability - this compound may be unstable at high temperatures. - Use vacuum distillation to lower the boiling point and minimize thermal degradation.
Formation of an Emulsion During Workup - During aqueous workup, an emulsion may form, making phase separation difficult. - The addition of a saturated brine solution can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic routes are:

  • Michael Addition (Cyanoethylation): The reaction of benzylamine with acrylonitrile. This is a common and atom-economical method.

  • Nucleophilic Substitution: The reaction of benzylamine with 3-bromopropionitrile. This method avoids the use of acrylonitrile but involves a halide leaving group.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The Michael addition of benzylamine to acrylonitrile is generally preferred for large-scale production due to its higher atom economy and the lower cost of acrylonitrile compared to 3-bromopropionitrile. However, the high exothermicity of the reaction requires careful engineering controls for heat management.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary depending on the reaction conditions and the scale of the synthesis. The following table provides a general comparison:

Synthetic Route Reactants Typical Yield Key Considerations
Michael AdditionBenzylamine + Acrylonitrile70-90%Highly exothermic, requires careful temperature control.
Nucleophilic SubstitutionBenzylamine + 3-Bromopropionitrile60-80%Less exothermic, but 3-bromopropionitrile is more expensive and a lachrymator.

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) to track the disappearance of the starting materials and the appearance of the product.

Q5: What are the recommended purification methods for this compound at an industrial scale?

A5: For industrial-scale purification, vacuum distillation is the most common method. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the product. Fractional distillation can be employed to separate the product from lower and higher boiling impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

This protocol is a representative example and may require optimization based on the specific laboratory or pilot plant setup.

Materials:

  • Benzylamine

  • Acrylonitrile

  • Glacial Acetic Acid (catalyst)

  • Toluene (solvent)

  • Sodium Bicarbonate solution (for workup)

  • Brine solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Set up a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet.

  • Charge the reactor with benzylamine and toluene.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to the desired reaction temperature (e.g., 50-60 °C).

  • Slowly add acrylonitrile from the dropping funnel over a period of 2-4 hours, maintaining the reaction temperature within a narrow range.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 2-6 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound via Nucleophilic Substitution

Materials:

  • Benzylamine

  • 3-Bromopropionitrile

  • Potassium Carbonate (base)

  • Acetonitrile (solvent)

  • Water

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a reactor with a mechanical stirrer, a thermometer, and a reflux condenser.

  • Charge the reactor with benzylamine, potassium carbonate, and acetonitrile.

  • Heat the mixture to reflux.

  • Slowly add a solution of 3-bromopropionitrile in acetonitrile.

  • Continue to reflux the mixture for 4-8 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

Scale_Up_Workflow cluster_0 Phase 1: Lab Scale Synthesis cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Production Scale Lab_Synthesis Benchtop Reaction (mL scale) Optimization Parameter Optimization (Temp, Ratio, Catalyst) Lab_Synthesis->Optimization Analysis Yield & Purity Analysis (GC, HPLC, NMR) Optimization->Analysis Pilot_Synthesis Pilot Plant Reaction (L scale) Analysis->Pilot_Synthesis Successful Lab Results Heat_Management Heat Transfer Studies (Calorimetry) Pilot_Synthesis->Heat_Management Mixing_Studies Mixing Efficiency Evaluation Pilot_Synthesis->Mixing_Studies Purification_Dev Purification Method Development Heat_Management->Purification_Dev Mixing_Studies->Purification_Dev Production Manufacturing Campaign (kg to ton scale) Purification_Dev->Production Validated Process Process_Control Process Analytical Technology (PAT) Production->Process_Control QC Quality Control & Release Process_Control->QC

Caption: A typical workflow for scaling up the synthesis of a chemical compound.

Troubleshooting_Logic Problem Problem Encountered (e.g., Low Yield) Cause_Identification Identify Potential Causes Problem->Cause_Identification Cause1 Cause 1: Inactive Catalyst Cause_Identification->Cause1 Cause2 Cause 2: Poor Temperature Control Cause_Identification->Cause2 Cause3 Cause 3: Impure Reagents Cause_Identification->Cause3 Solution1 Solution: Verify Catalyst Activity Cause1->Solution1 Solution2 Solution: Improve Cooling & Reagent Addition Rate Cause2->Solution2 Solution3 Solution: Purify Reagents Cause3->Solution3

Caption: A logical flow diagram for troubleshooting synthesis issues.

References

Preventing byproduct formation in amine and acrylonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amine and Acrylonitrile Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation during cyanoethylation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions for higher yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the reaction of amines with acrylonitrile, providing potential causes and actionable solutions in a user-friendly question-and-answer format.

Issue 1: Rapid Polymerization Upon Acrylonitrile Addition

  • Q: My reaction mixture becomes viscous or solidifies shortly after adding acrylonitrile. What is happening and how can I prevent it?

    • A: This indicates rapid, uncontrolled polymerization of acrylonitrile. This is often triggered by strong bases, high localized concentrations of acrylonitrile, or elevated temperatures.[1] To prevent this:

      • Reduce Reaction Temperature: The cyanoethylation reaction is often exothermic.[1] It is crucial to pre-cool the reaction mixture to 0-10 °C before and during the addition of acrylonitrile.[1]

      • Slow Acrylonitrile Addition: Add acrylonitrile dropwise with vigorous stirring. This helps to dissipate heat and prevent localized high concentrations that can initiate polymerization.[1]

      • Use a Polymerization Inhibitor: The addition of a radical inhibitor, such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ), to the acrylonitrile before the reaction can effectively prevent polymerization.[1]

Issue 2: Low Yield of Desired Product with Precipitate Formation

  • Q: I'm observing a low yield of my desired cyanoethylated amine and a white precipitate has formed. What is the cause and how can I improve my yield?

    • A: This is likely due to slower, but still significant, polymerization of acrylonitrile, which can sometimes be catalyzed by the basicity of the amine itself.[1] To address this:

      • Optimize Catalyst Concentration: If you are using a base catalyst, reduce its concentration to the minimum effective amount.[1]

      • Solvent Selection: Employ a solvent that can effectively solvate the reactants and dissipate heat. Aprotic polar solvents are often a good choice.[1]

      • Control Stoichiometry: For primary amines, using a molar ratio of amine to acrylonitrile greater than one can favor the formation of the monocyanoethylated product over the dicyanoethylated byproduct.

Issue 3: Formation of Di-cyanoethylated Byproducts

  • Q: My primary amine is reacting with two equivalents of acrylonitrile, leading to the di-cyanoethylated byproduct. How can I selectively synthesize the mono-cyanoethylated product?

    • A: The formation of di-cyanoethylated products is a common issue with primary amines. To favor mono-substitution:

      • Catalyst Choice: The use of cupric acetate as a catalyst has been shown to be highly effective for the monocyanoethylation of aromatic amines, even under conditions with excess acrylonitrile.[2] In contrast, cuprous chloride tends to favor di-cyanoethylation.[2]

      • Amine to Acrylonitrile Ratio: Use a molar excess of the primary amine relative to acrylonitrile.

      • Reaction Conditions: Carefully control the reaction time and temperature to stop the reaction after the formation of the desired mono-adduct.

Issue 4: Acetanilide Formation with Aromatic Amines

  • Q: I am using acetic acid as a catalyst for the cyanoethylation of an aromatic amine and observing the formation of acetanilide as a byproduct. How can I avoid this?

    • A: The formation of acetanilide is a known side reaction when using acetic acid or acetic acid-cuprous chloride catalyst systems.[2] To prevent this, consider using cupric acetate as the catalyst, which has been reported to not produce this byproduct.[2]

Data Presentation: Quantitative Analysis of Reaction Parameters

The following tables summarize quantitative data on the impact of various reaction parameters on the yield of cyanoethylated products.

Table 1: Effect of Catalyst on the Cyanoethylation of Aromatic Amines

AmineCatalystAcrylonitrile to Amine RatioTemperature (°C)Yield of Monocyanoethylated Product (%)Byproducts NotedReference
o-ChloroanilineCupric Acetate Monohydrate1:1Reflux90-94Dicyanoethylation not observed[2]
AnilineAcetic Acid/Cuprous ChlorideNot specifiedNot specifiedModerateDicyanoethylated derivatives[2]
AnilineAniline SaltsNot specifiedHigh TemperatureAcceptableSteric hindrance can be an issue[2]
m-MethylanilineAlCl₃-ZnCl₂2.2:110094 (Di-substituted)-[3]
p-MethylanilineAlCl₃-ZnCl₂2.2:110092 (Di-substituted)-[3]

Table 2: Influence of Polymerization Inhibitor Concentration

InhibitorConcentration (ppm relative to acrylonitrile)Effect on PolymerizationImpact on Desired ReactionGeneral RecommendationReference
Hydroquinone (HQ)100-500Effective at preventing radical polymerizationCan quench the desired reaction at high concentrationsOptimize concentration for the specific reaction[1]
4-Methoxyphenol (MEHQ)100-500Often preferred, less discoloration, effective at higher temperaturesCan quench the desired reaction at high concentrationsStart with a concentration in the recommended range and optimize[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the cyanoethylation of amines, designed to minimize byproduct formation.

Protocol 1: Selective Monocyanoethylation of N-methylaniline

This protocol details the synthesis of N-(2-Cyanoethyl)-N-methylaniline with measures to prevent polymerization.[1]

  • Reactants and Reagents:

    • N-methylaniline (1 equivalent)

    • Acrylonitrile (1.1 equivalents)

    • Toluene (solvent)

    • Hydroquinone (200 ppm based on acrylonitrile)

    • Glacial Acetic Acid (catalytic amount, optional)

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve N-methylaniline and hydroquinone in toluene.

    • If using, add a catalytic amount of glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

    • Slowly add acrylonitrile dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, work up the reaction by washing with a dilute aqueous acid solution, followed by a brine wash.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Dicyanoethylation of m-Methylaniline using a Lewis Acid Catalyst

This protocol describes the synthesis of m-methyl-N,N-bis(2-cyanoethyl)aniline with a high yield.[3]

  • Reactants and Reagents:

    • m-Methylaniline (1 equivalent)

    • Acrylonitrile (2.2 equivalents)

    • Aluminum Chloride (AlCl₃) and Zinc Chloride (ZnCl₂) (catalyst system)

  • Procedure:

    • To a reaction vessel, add m-methylaniline and the AlCl₃-ZnCl₂ catalyst.

    • Heat the mixture to the reaction temperature (e.g., 100 °C).

    • Slowly add acrylonitrile to the heated mixture with stirring.

    • Maintain the reaction at the set temperature for the required duration (e.g., several hours).

    • Monitor the reaction for the disappearance of the starting material and mono-substituted intermediate by TLC or GC.

    • After the reaction is complete, cool the mixture and proceed with an appropriate workup, which may involve neutralization of the Lewis acid catalyst.

    • Isolate and purify the desired di-substituted product.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to amine-acrylonitrile reactions.

Reaction_Pathways cluster_main Desired Cyanoethylation cluster_byproduct Byproduct Formation Amine Amine (R-NH₂) Mono_Adduct Monocyanoethylated Amine (R-NH-CH₂CH₂-CN) Amine->Mono_Adduct + Acrylonitrile Acrylonitrile Acrylonitrile (CH₂=CH-CN) Di_Adduct Dicyanoethylated Amine (R-N(CH₂CH₂-CN)₂) Mono_Adduct->Di_Adduct + Acrylonitrile (Primary Amines) Polymerization Polyacrylonitrile (-[CH₂-CH(CN)]n-) Acetanilide Acetanilide (Aromatic Amines, Acetic Acid Catalyst) Acrylonitrile_poly Acrylonitrile Acrylonitrile_poly->Polymerization Radical or Anionic Initiation Amine_anilide Aromatic Amine Amine_anilide->Acetanilide + Acetic Acid Acetic_Acid Acetic Acid Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Polymerization) Check_Temp Is Reaction Temperature Controlled (0-10°C)? Start->Check_Temp Check_Addition Is Acrylonitrile Added Slowly with Vigorous Stirring? Check_Temp->Check_Addition Yes Solution_Temp Implement Cooling (Ice Bath) Check_Temp->Solution_Temp No Check_Inhibitor Is a Polymerization Inhibitor Used? Check_Addition->Check_Inhibitor Yes Solution_Addition Use Dropping Funnel and Ensure Good Mixing Check_Addition->Solution_Addition No Check_Catalyst Is the Catalyst Choice and Concentration Optimal? Check_Inhibitor->Check_Catalyst Yes Solution_Inhibitor Add HQ or MEHQ (100-500 ppm) Check_Inhibitor->Solution_Inhibitor No Solution_Catalyst Adjust Catalyst Type/ Concentration (e.g., Cupric Acetate for Mono-substitution) Check_Catalyst->Solution_Catalyst No End Problem Resolved Check_Catalyst->End Yes Solution_Temp->Check_Addition Solution_Addition->Check_Inhibitor Solution_Inhibitor->Check_Catalyst Solution_Catalyst->End Experimental_Workflow Start Reaction Setup Prepare_Amine Dissolve Amine and Inhibitor in Solvent Start->Prepare_Amine Cool Cool Reaction Mixture to 0-5°C Prepare_Amine->Cool Add_Acrylonitrile Slow, Dropwise Addition of Acrylonitrile Cool->Add_Acrylonitrile Monitor Monitor Reaction Progress (TLC, GC) Add_Acrylonitrile->Monitor Workup Reaction Workup (Quench, Extract, Wash) Monitor->Workup Purify Purification (Distillation or Chromatography) Workup->Purify Analyze Product Characterization (NMR, MS) Purify->Analyze End Final Product Analyze->End

References

Optimizing solvent conditions for 3-(benzylamino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzylamino)propanenitrile. The information is designed to help optimize solvent conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nucleophilic substitution: This involves the reaction of benzylamine with a 3-halopropionitrile, such as 3-bromopropionitrile, typically in the presence of a base like sodium hydride in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

  • Aza-Michael addition: This is the conjugate addition of benzylamine to acrylonitrile. This reaction can be performed under various conditions, including solvent-free with microwave irradiation, or in a solvent like methanol with a catalyst.[2]

Q2: What is the role of the solvent in the synthesis of this compound?

A2: The solvent plays a crucial role in the reaction by:

  • Dissolving reactants and reagents: Ensuring that the reactants are in the same phase to facilitate the reaction.

  • Influencing reaction rate: The polarity of the solvent can affect the stability of transition states and charged intermediates, thereby influencing the reaction kinetics.

  • Controlling reaction temperature: The boiling point of the solvent determines the maximum temperature of the reaction at atmospheric pressure.

  • Affecting product selectivity: The choice of solvent can influence the formation of side products. For instance, in the aza-Michael addition, the solvent can impact the formation of the bis-adduct (3,3'-(benzylazanediyl)dipropanenitrile).

Q3: Are there any solvent-free methods available for this synthesis?

A3: Yes, a solvent-free aza-Michael addition of benzylamine to acrylonitrile has been reported using microwave irradiation and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method can offer advantages in terms of reduced reaction times and simplified work-up.[3]

Q4: How can I purify the final product?

A4: Purification of this compound is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and petroleum ether.[2] Depending on the purity of the crude product, distillation under reduced pressure may also be a viable purification method.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or no product yield 1. Ineffective catalyst or base: The chosen catalyst or base may not be strong enough to promote the reaction. 2. Low reaction temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 3. Inappropriate solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unfavorable reaction kinetics.1. Use a stronger base: For the aza-Michael addition, consider using a stronger base like DBU. For the substitution reaction with 3-bromopropionitrile, ensure the sodium hydride is fresh and appropriately handled. 2. Increase reaction temperature: If using conventional heating, try increasing the temperature. Alternatively, consider using microwave irradiation to accelerate the reaction. 3. Optimize the solvent: For the aza-Michael addition, polar aprotic solvents like DMF have been shown to be effective.[1] For catalyst-based systems, methanol has been used successfully.[2]
Formation of significant side products (e.g., bis-adduct) 1. High concentration of acrylonitrile: An excess of acrylonitrile can lead to the formation of the bis-adduct where two molecules of acrylonitrile react with one molecule of benzylamine. 2. Inappropriate solvent: The solvent can influence the relative rates of the mono- and di-addition reactions.1. Control stoichiometry: Use a controlled molar ratio of benzylamine to acrylonitrile. A slight excess of benzylamine can help minimize the formation of the bis-adduct. 2. Solvent selection: While systematic studies are limited, a less polar solvent might disfavor the second addition. However, this needs to be balanced with maintaining a reasonable reaction rate.
Difficult purification 1. Presence of unreacted starting materials: Incomplete reaction can lead to a mixture of starting materials and product, which can be challenging to separate. 2. Formation of multiple side products: Complex reaction mixtures require more sophisticated purification strategies.1. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed. 2. Optimize reaction conditions: Refer to the solutions for "Low or no product yield" and "Formation of significant side products" to minimize impurities. For purification, a carefully optimized gradient elution in column chromatography may be necessary.

Experimental Protocols

Protocol 1: Aza-Michael Addition using Yttrium Nitrate in Methanol[2]
  • Reaction Setup: In a round-bottom flask, combine benzylamine (1.0 equiv) and acrylonitrile (2.0 equiv) in methanol (approximately 0.3 M concentration of benzylamine).

  • Catalyst Addition: Add yttrium nitrate (10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 72 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Protocol 2: Synthesis via Nucleophilic Substitution in DMF[1]
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 equiv) to a solution of sodium hydride (1.2 equiv) in dry DMF at 0 °C.

  • Activation: Stir the mixture at 25 °C for 30 minutes.

  • Addition: Cool the mixture back to 0 °C and slowly add 3-bromopropionitrile (1.1 equiv).

  • Reaction: Allow the reaction to stir at 25 °C for 16 hours.

  • Work-up: Quench the reaction with ice water and extract with ethyl acetate (3 x 30 mL).

  • Concentration: Concentrate the combined organic layers. The crude product can often be used in the next step without further purification.

Data Presentation

Table 1: Comparison of Reported Synthesis Methods for this compound and Analogs

MethodReactantsCatalyst/BaseSolventReaction TimeYieldReference
Aza-Michael AdditionAniline, AcrylonitrileYttrium Nitrate (10 mol%)Methanol72 h85%[2]
Nucleophilic SubstitutionBenzylamine, 3-BromopropionitrileSodium HydrideDMF16.5 hNot specified[1]
Microwave-Assisted Aza-Michael AdditionBenzylamine, Methyl CrotonateNoneSolvent-free4 h73%[3]

Note: The yields and reaction times are as reported in the literature and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Aza-Michael Addition cluster_protocol2 Protocol 2: Nucleophilic Substitution p1_start Mix Benzylamine & Acrylonitrile in Methanol p1_cat Add Yttrium Nitrate p1_start->p1_cat p1_react Stir at RT for 72h p1_cat->p1_react p1_workup Aqueous Work-up & Extraction p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_end Pure Product p1_purify->p1_end p2_start Mix Benzylamine & NaH in DMF p2_add Add 3-Bromopropionitrile p2_start->p2_add p2_react Stir at 25°C for 16h p2_add->p2_react p2_workup Aqueous Work-up & Extraction p2_react->p2_workup p2_end Crude Product p2_workup->p2_end

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? cause1 Ineffective Catalyst/Base start->cause1 cause2 Low Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 solution1 Use Stronger Base (e.g., DBU) cause1->solution1 solution2 Increase Temperature / Use Microwave cause2->solution2 solution3 Switch to Polar Aprotic Solvent (e.g., DMF) cause3->solution3

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

A Comparative Guide to Amine Synthesis: 3-(Benzylamino)propanenitrile versus Traditional Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amines is a cornerstone of molecular innovation. The choice of amine precursor and synthetic route can significantly impact yield, purity, scalability, and the overall feasibility of a synthetic campaign. This guide provides an objective comparison of 3-(benzylamino)propanenitrile as a precursor for primary and secondary amines against traditional methods, including the Gabriel synthesis, Hofmann rearrangement, Staudinger reaction, and direct reductive amination.

Performance Comparison of Amine Synthesis Precursors

The selection of an appropriate amine precursor is a critical decision in synthesis design, with each option presenting a unique profile of advantages and disadvantages. This compound offers a versatile and often high-yielding pathway, particularly for 1,3-diamines, while established methods like the Gabriel and Staudinger reactions provide reliable routes to primary amines with excellent functional group tolerance. The Hofmann rearrangement allows for the conversion of amides to amines with one less carbon atom, and reductive amination stands as a highly versatile and widely used method for preparing all classes of amines.

Precursor/MethodTarget AmineTypical Yield (%)Reaction Time (h)Key ReagentsTemperature (°C)Key AdvantagesKey Disadvantages
This compound N-Benzyl-1,3-diaminopropane~85-954 - 12LiAlH₄ or H₂/Raney Ni0 to RTHigh yields for 1,3-diamines, readily available starting material.Requires strong reducing agents, potential for side reactions if other reducible functional groups are present.
Gabriel Synthesis (Phthalimide)Primary Amines (e.g., Phenethylamine)~80-9512 - 24Potassium phthalimide, alkyl halide, hydrazineRefluxAvoids over-alkylation, high yields of primary amines.[1][2]Harsh cleavage conditions (acidic, basic, or hydrazine), not suitable for secondary or tertiary amines.[1]
Hofmann Rearrangement (Amide)Primary Amines (e.g., Phenethylamine)~70-901 - 4Amide, Br₂, NaOH50 - 75Utilizes readily available amides, results in a product with one less carbon.[3][4]Use of toxic bromine, can be sensitive to substrate structure, potential for side reactions.[5]
Staudinger Reaction (Azide)Primary Amines (e.g., Phenethylamine)~85-982 - 12Azide, PPh₃, H₂ORTVery mild conditions, excellent functional group tolerance, high yields.[6][7][8]Stoichiometric phosphine oxide byproduct can complicate purification.
Reductive Amination (Ketone/Aldehyde)Primary/Secondary/Tertiary Amines~70-9512 - 24Carbonyl, Amine, Reducing Agent (e.g., NaBH₃CN, H₂/Pd/C)RT to 50Highly versatile for a wide range of amines, often a one-pot procedure.[9][10][11]Requires a suitable carbonyl precursor, potential for side reactions depending on the reducing agent.

Experimental Protocols

Detailed methodologies for the synthesis of a target amine, N-benzyl-1,3-diaminopropane, and a representative primary amine, phenethylamine, are provided below to illustrate the practical application of each precursor.

Synthesis of N-Benzyl-1,3-diaminopropane from this compound

Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • A solution of this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 4-12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again.

  • The resulting granular precipitate is removed by filtration, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude N-benzyl-1,3-diaminopropane is purified by distillation or column chromatography.

Synthesis of Phenethylamine via Alternative Precursors

Gabriel Synthesis

  • Potassium phthalimide (1.1 equivalents) is added to a solution of 2-phenylethyl bromide (1 equivalent) in dimethylformamide (DMF).

  • The mixture is heated to reflux for 12-18 hours.

  • After cooling to room temperature, hydrazine hydrate (1.5 equivalents) is added, and the mixture is refluxed for an additional 4-6 hours.

  • The reaction mixture is cooled, and the precipitated phthalhydrazide is removed by filtration.

  • The filtrate is acidified with HCl and then basified with NaOH to liberate the free amine.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are dried and concentrated to afford phenethylamine.[12][13][14][15]

Hofmann Rearrangement

  • To a cold (0-5 °C) solution of sodium hydroxide in water, bromine (1.1 equivalents) is added slowly to form a sodium hypobromite solution.

  • 3-Phenylpropanamide (1 equivalent) is added to the hypobromite solution, and the mixture is slowly warmed to 50-75 °C and maintained at this temperature for 1-2 hours.

  • After cooling, the reaction mixture is extracted with an organic solvent.

  • The organic extracts are washed, dried, and concentrated to give phenethylamine.[4][16][17]

Staudinger Reaction

  • To a solution of 2-phenylethyl azide (1 equivalent) in THF, triphenylphosphine (1.1 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 2-8 hours until the evolution of nitrogen gas ceases.

  • Water is then added to the reaction mixture, and stirring is continued for another 1-4 hours to hydrolyze the intermediate aza-ylide.

  • The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and dilute acid.

  • The aqueous layer is washed with the organic solvent, then basified, and the product is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to yield phenethylamine.[6][7][8]

Reductive Amination

  • To a solution of phenylacetaldehyde (1 equivalent) and a large excess of ammonia in methanol, a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated, and the residue is taken up in water and acidified with HCl.

  • The aqueous solution is washed with an organic solvent to remove any unreacted aldehyde.

  • The aqueous layer is then basified with NaOH, and the liberated phenethylamine is extracted with an organic solvent.

  • The combined organic extracts are dried and concentrated to give the final product.[9][18]

Reaction Pathways and Workflows

The following diagrams illustrate the signaling pathways and experimental workflows for the discussed amine synthesis methods.

G cluster_0 Synthesis of N-Benzyl-1,3-diaminopropane This compound This compound N-Benzyl-1,3-diaminopropane N-Benzyl-1,3-diaminopropane This compound->N-Benzyl-1,3-diaminopropane  LiAlH4 or H2/Raney Ni

Figure 1. Synthesis of N-Benzyl-1,3-diaminopropane.

G cluster_1 Amine Synthesis Workflow start Select Precursor reaction Reaction Setup & Execution start->reaction Add Reagents workup Quenching & Extraction reaction->workup Reaction Completion purification Purification (Distillation/Chromatography) workup->purification Crude Product product Pure Amine purification->product

Figure 2. General Amine Synthesis Workflow.

G cluster_2 Comparative Synthesis Pathways to Primary Amines A Alkyl Halide P Primary Amine A->P Gabriel Synthesis B Amide B->P Hofmann Rearrangement C Azide C->P Staudinger Reaction D Aldehyde/Ketone D->P Reductive Amination

Figure 3. Alternative Pathways to Primary Amines.

References

A Comparative Guide to the Characterization of 3-(Benzylamino)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 3-(benzylamino)propanenitrile and its derivatives, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The information is compiled from spectroscopic data and established structure-activity relationships for related compounds.

Introduction

This compound and its analogs are β-aminonitrile compounds that have garnered interest in medicinal chemistry. The core structure, featuring a benzylamine group and a nitrile moiety, serves as a versatile scaffold for developing enzyme inhibitors. The nitrile group, in particular, is a key feature in several DPP-4 inhibitors, where it can form a covalent, reversible bond with a serine residue in the enzyme's active site. DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for managing type 2 diabetes.[1][2][3] This guide compares the parent compound with hypothetical derivatives to illustrate the impact of structural modifications on their characteristics and biological activity.

Synthesis and Reaction Mechanisms

The primary synthetic route to this compound derivatives is the aza-Michael addition. This reaction involves the conjugate addition of a primary or secondary amine (like benzylamine or its substituted analogs) to an α,β-unsaturated nitrile, typically acrylonitrile. The reaction is often carried out under mild conditions and can be catalyzed by lipases or other bases.

A general workflow for this synthesis is outlined below:

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product & Analysis R_Benzylamine Substituted Benzylamine Reaction Aza-Michael Addition (Solvent, Catalyst) R_Benzylamine->Reaction Acrylonitrile Acrylonitrile Acrylonitrile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Quenching Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product Analysis Spectroscopic Characterization Product->Analysis

General Synthesis Workflow

Physicochemical and Spectroscopic Characterization

The following tables summarize the known properties of the parent compound, this compound, which serves as a baseline for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 706-03-6[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
Appearance Clear colorless liquid
Density 1.024 g/mL at 25 °C
Refractive Index (n20/D) 1.5308
SMILES String N#CCCNCc1ccccc1
InChI Key MWTGBAURSCEGSL-UHFFFAOYSA-N[1]

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals and Interpretation
¹H NMR (CDCl₃) δ 7.20-7.40 (m, 5H, Ar-H), 3.81 (s, 2H, -CH₂-Ph), 2.89 (t, 2H, -NH-CH₂-), 2.55 (t, 2H, -CH₂-CN), 1.80 (br s, 1H, -NH)
¹³C NMR δ 139.1 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 127.3 (Ar-CH), 119.0 (-CN), 53.5 (-CH₂-Ph), 47.0 (-NH-CH₂-), 17.0 (-CH₂-CN)
IR (Neat, cm⁻¹) 3350-3410 (N-H stretch), 3030 (Ar C-H stretch), 2940, 2850 (Aliphatic C-H stretch), 2245 (C≡N stretch), 1605 (C=C stretch), 1495, 1450 (Ar C=C stretch), 740, 700 (Ar C-H bend)
Mass Spec. (EI) m/z (%): 160 (M⁺), 91 (100, [C₇H₇]⁺), 65, 104, 131

Comparative Analysis of Derivatives as DPP-4 Inhibitors

While extensive comparative data for a series of this compound derivatives is limited, structure-activity relationship (SAR) studies on related β-aminonitrile and cyanopyrrolidine DPP-4 inhibitors provide valuable insights.[2][4][5] The nitrile group is crucial for interacting with the catalytic serine of DPP-4. The potency and selectivity are significantly influenced by substituents on the aromatic ring.

The table below presents a comparative analysis of hypothetical derivatives based on established SAR principles for DPP-4 inhibitors. The predicted activity is relative to the parent compound.

Table 3: Comparative Properties and Predicted DPP-4 Inhibitory Activity of Derivatives

Compound IDR (Substitution on Benzyl Ring)Predicted DPP-4 IC₅₀Rationale for Predicted Activity (Based on SAR Principles)
1 (Parent) HModerateBaseline activity of the core scaffold.
2 4-Fluoro (4-F)HighSmall electron-withdrawing groups like fluorine at the para position often enhance binding affinity in the S1 pocket of DPP-4, a common observation for many DPP-4 inhibitor scaffolds.[4][6]
3 2,4-Difluoro (2,4-diF)Very HighMultiple halogen substitutions, particularly with fluorine, can further increase potency by forming favorable interactions within the enzyme's active site and improving metabolic stability.[4]
4 4-Methoxy (4-OCH₃)Low to ModerateAn electron-donating group like methoxy may have a variable effect. Depending on the specific interactions within the active site, it could either slightly decrease or maintain activity compared to the unsubstituted analog.
5 4-Trifluoromethyl (4-CF₃)High to Very HighThe trifluoromethyl group is a strong electron-withdrawing group and a bioisostere for other groups. It can enhance hydrophobic interactions and improve pharmacokinetic properties, often leading to a significant increase in inhibitory potency.
6 3,4-Dihydroxy (3,4-diOH)LowThe introduction of polar hydroxyl groups may decrease the compound's ability to favorably interact with the generally hydrophobic S1 pocket of the DPP-4 enzyme, potentially reducing inhibitory activity.

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors work by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP).[1][2] These hormones are released after a meal and stimulate insulin secretion in a glucose-dependent manner. By prolonging the action of GLP-1 and GIP, DPP-4 inhibitors enhance insulin release and suppress glucagon secretion, ultimately leading to lower blood glucose levels.

DPP4_Pathway cluster_stimulus Stimulus cluster_incretins Incretin Hormones cluster_enzyme Enzyme Action cluster_effects Physiological Effects Food Food Intake GLP1_GIP Active GLP-1 & GIP Food->GLP1_GIP Stimulates Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Substrate for Pancreas Pancreas GLP1_GIP->Pancreas Acts on Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Inactivates Inhibitor This compound Derivative Inhibitor->DPP4 Inhibits Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon->Glucose Leads to

DPP-4 Inhibition Pathway

Experimental Protocols

  • Reactant Preparation : In a round-bottom flask, dissolve 4-fluorobenzylamine (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Michael Addition : Add acrylonitrile (1.1 eq) to the solution. If required, a catalytic amount of a base (e.g., triethylamine) can be added.

  • Reaction : Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction : Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification : Filter the solution and concentrate the filtrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization : Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

  • Reagents : Prepare solutions of human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compounds (dissolved in DMSO and diluted in assay buffer).

  • Assay Plate Preparation : Add assay buffer, test compound solution (at various concentrations), and DPP-4 enzyme solution to the wells of a 96-well microplate. Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin) and a negative control (DMSO vehicle).

  • Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation : Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement : Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm Ex / 460 nm Em for AMC) every 1-2 minutes for 30-60 minutes using a microplate reader.

  • Data Analysis : Calculate the reaction rate from the linear portion of the fluorescence versus time curve. Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • IC₅₀ Determination : Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[7]

References

Comparative analysis of 3-(Benzylamino)propanenitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 3-(Benzylamino)propanenitrile, a versatile intermediate in the synthesis of various biologically active compounds. We will delve into the two predominant methods: the Michael addition of benzylamine to acrylonitrile and the nucleophilic substitution reaction between benzylamine and 3-bromopropionitrile. This analysis is supported by experimental data from peer-reviewed literature to offer an objective comparison of their performance.

At a Glance: Comparison of Synthesis Routes

The selection of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and environmental impact. The following table summarizes the quantitative data for the different approaches to synthesizing this compound.

Synthesis RouteCatalyst/ConditionsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Michael Addition UncatalyzedTolueneAmbient292
Lipase (Novozym 435)TolueneAmbient1>95
Microwave-assisted (DBU catalyzed with acrylates)Methanol1301-3~97
Solvent-free, GrindingNoneAmbientShortHigh
Nucleophilic Substitution Sodium Hydride (NaH)DMF0 to 2516.5High

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for the Michael addition and nucleophilic substitution routes.

Michael_Addition benzylamine Benzylamine product This compound benzylamine->product Michael Addition acrylonitrile Acrylonitrile acrylonitrile->product

Caption: Michael Addition of Benzylamine to Acrylonitrile.

Nucleophilic_Substitution benzylamine Benzylamine product This compound benzylamine->product SN2 Reaction bromopropionitrile 3-Bromopropionitrile bromopropionitrile->product byproduct HBr

Caption: Nucleophilic Substitution of 3-Bromopropionitrile with Benzylamine.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established literature and offer a starting point for laboratory synthesis.

Route 1: Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This is a highly atom-economical reaction.

1.1: Uncatalyzed Michael Addition

This method represents a straightforward approach, relying on the inherent reactivity of the starting materials.

  • Procedure: To a solution of benzylamine (1 mmol) in toluene (5 mL), acrylonitrile (1 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

  • Yield: 92%

1.2: Lipase-Catalyzed Michael Addition

Enzyme catalysis offers a green and efficient alternative, often leading to higher yields and shorter reaction times.

  • Procedure: Benzylamine (1 mmol) and acrylonitrile (1 mmol) are dissolved in toluene (5 mL). To this mixture, 2% w/w of lipase (e.g., Novozym 435) is added. The suspension is stirred at room temperature for 1 hour. The enzyme can be removed by filtration, and the filtrate is concentrated to afford the product.

  • Yield: >95%

1.3: Microwave-Assisted Aza-Michael Addition (Analogous Reaction)

Microwave irradiation can significantly accelerate the reaction rate. While the specific data is for the addition to acrylates, a similar protocol can be adapted for acrylonitrile.

  • Procedure: A mixture of benzylamine (1 mmol), methyl acrylate (1 mmol), and a catalytic amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in methanol (3 mL) is subjected to microwave irradiation at 130°C for 1-3 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography.

  • Yield: ~97% (for the acrylate adduct)

Route 2: Nucleophilic Substitution

This classic method involves the displacement of a leaving group (bromide) by the nucleophilic amine.

  • Procedure: To a solution of sodium hydride (1.2 mmol) in dry N,N-dimethylformamide (DMF) (4 mL) at 0°C, a solution of benzylamine (0.88 mmol) in dry DMF (2 mL) is added. The mixture is stirred at 25°C for 30 minutes. The reaction is then cooled back to 0°C, and 3-bromopropionitrile (0.97 mmol) is added slowly. The reaction is stirred at 25°C for 16 hours. The reaction is quenched with ice water and extracted with ethyl acetate. The combined organic layers are concentrated to give the crude product.

  • Yield: High (specific yield not reported in the abstract)

Concluding Remarks

Both the Michael addition and nucleophilic substitution routes offer viable pathways to this compound.

  • The Michael addition appears to be the more versatile and environmentally friendly option, with several catalytic and solvent-free variations. The lipase-catalyzed method stands out for its high yield and short reaction time under mild conditions. Microwave-assisted synthesis also presents a rapid and high-yielding alternative.

  • The nucleophilic substitution route, while effective, involves the use of a strong base (sodium hydride) and a hazardous reagent (3-bromopropionitrile). The longer reaction time may also be a drawback for high-throughput applications.

The choice of the optimal synthesis route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, cost considerations, and green chemistry principles. The data and protocols presented in this guide are intended to aid in making an informed decision for the efficient synthesis of this compound.

Validating the Structure of 3-(Benzylamino)propanenitrile: An NMR-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of novel and existing compounds is paramount. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data against a hypothetical alternative, demonstrating the validation of the molecular structure of 3-(Benzylamino)propanenitrile. Detailed experimental protocols and a logical workflow for structural verification are also presented.

Structural Elucidation via ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integrations of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom in a molecule can be elucidated.

The structure of this compound (C₆H₅CH₂NHCH₂CH₂CN) contains several distinct proton and carbon environments that are readily distinguishable by NMR. These include the aromatic protons of the benzyl group, the benzylic methylene protons, the two aliphatic methylene groups of the propanenitrile chain, a secondary amine proton, the nitrile carbon, and the aromatic carbons.

Predicted NMR Data for this compound

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous compounds. For comparison, a hypothetical isomeric structure, N-(2-cyanoethyl)-N-methylaniline, is also considered to highlight the discerning power of NMR.

Assignment Expected Chemical Shift (ppm) for this compound Expected Multiplicity Expected Integration Hypothetical Chemical Shift (ppm) for N-(2-cyanoethyl)-N-methylaniline
¹H NMR
H-2', H-6'~7.2-7.4Multiplet2H~6.7-7.3
H-3', H-4', H-5'~7.2-7.4Multiplet3H~6.7-7.3
-CH₂-Ph~3.8Singlet2HN/A
-NH-~1.5-2.0 (variable)Broad Singlet1HN/A
-NH-CH₂-~2.9Triplet2H~3.6 (N-CH₂)
-CH₂-CN~2.6Triplet2H~2.7 (CH₂-CN)
N-CH₃N/AN/AN/A~3.0
¹³C NMR
C-1'~139Singlet-~148
C-2', C-6'~128Doublet-~113
C-3', C-5'~128.5Doublet-~129
C-4'~127Doublet-~117
-CH₂-Ph~53Triplet-N/A
-NH-CH₂-~45Triplet-~50 (N-CH₂)
-CH₂-CN~18Triplet-~18 (CH₂-CN)
-CN~118Singlet-~118
N-CH₃N/AN/A-~38

Experimental Protocols

High-quality NMR spectra are essential for accurate structural validation. The following are standard protocols for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical and should not have signals that overlap with key sample resonances.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32 scans.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

¹³C NMR Spectroscopy
  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024-4096 scans (or more, depending on sample concentration).

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

Workflow for Structural Validation

The logical process for confirming the structure of this compound using the acquired NMR data is outlined below.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification A Synthesize or Obtain This compound B Prepare NMR Sample (in CDCl3) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Analyze 1H NMR: - Chemical Shifts - Integration - Multiplicity C->E F Analyze 13C NMR: - Chemical Shifts - Number of Signals D->F G Compare Experimental Data with Predicted Values for This compound E->G H Check for Absence of Signals Corresponding to Alternative Structures (e.g., N-CH3 signal) E->H F->G F->H I Structure Confirmed G->I Match J Structure Incorrect/ Impure Sample G->J Mismatch H->I Signals Absent H->J Unexpected Signals Present

NMR Structural Validation Workflow

By systematically following this workflow, researchers can confidently validate the chemical structure of this compound and distinguish it from potential isomers or impurities, ensuring the integrity of their research and development efforts.

Mass Spectrometry Analysis of 3-(Benzylamino)propanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 3-(benzylamino)propanenitrile, a versatile synthetic intermediate. We will explore two primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into their respective methodologies, performance characteristics, and ideal applications.

Introduction to Analytical Approaches

The selection of an appropriate analytical technique for this compound depends on the specific requirements of the analysis, such as the sample matrix, desired sensitivity, and whether quantification or structural elucidation is the primary goal. Both GC-MS and LC-MS offer high selectivity and sensitivity, making them powerful tools for the characterization of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound, with a boiling point that allows for volatilization without degradation, can be effectively analyzed by GC-MS. Electron Ionization (EI) is a common ionization technique used in GC-MS, which provides detailed fragmentation patterns useful for structural identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can accommodate a wider range of compounds, including those that are non-volatile or thermally labile. For this compound, a secondary amine, electrospray ionization (ESI) is a suitable ionization method, typically producing a protonated molecule [M+H]+, which is useful for molecular weight determination and quantification.

Performance Comparison

The following table summarizes the expected performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound. Please note that these are typical values and actual performance may vary depending on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) ng/mL to high pg/mLpg/mL to fg/mL
Limit of Quantification (LOQ) ng/mL rangepg/mL range
Linearity Good (typically 2-3 orders of magnitude)Excellent (typically 3-5 orders of magnitude)
Precision (%RSD) < 15%< 10%
Sample Throughput ModerateHigh
Matrix Effects Generally lowerCan be significant, often requiring internal standards

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general procedure for the analysis of this compound by GC-MS. Optimization of parameters for specific instrumentation is recommended.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards in the desired concentration range (e.g., 1-100 µg/mL).

  • For unknown samples, perform a solvent extraction if the compound is in a complex matrix.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This protocol outlines a general procedure for the analysis of this compound by LC-MS/MS. Method development and validation are crucial for quantitative applications.

Sample Preparation:

  • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare calibration standards by serial dilution in the mobile phase.

  • For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.

LC-MS/MS Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (To be determined by infusion of a standard solution)

    • Precursor Ion (m/z): 161.1 ([M+H]+)

    • Product Ions: To be optimized, but likely fragments include those from the loss of the cyanoethyl group and cleavage of the benzyl group.

Fragmentation Analysis of this compound

The mass spectrum of this compound obtained by GC-MS with electron ionization reveals a characteristic fragmentation pattern. The molecular ion peak (M+) at m/z 160 is expected to be of low abundance or absent. Key fragment ions include:

  • m/z 91: This is the tropylium ion ([C7H7]+), a very stable fragment resulting from the cleavage of the bond between the benzylic carbon and the nitrogen atom. This is often the base peak.

  • m/z 69: This fragment may arise from the loss of the benzyl group.

  • m/z 41: A peak at m/z 41 is characteristic of nitriles and can be attributed to a McLafferty rearrangement.

  • [M-1]+: A peak at m/z 159 may be observed due to the loss of a hydrogen atom.

Visualizations

Mass Spectrometry Analysis Workflow

The following diagram illustrates the general workflow for the analysis of this compound using mass spectrometry.

Mass Spectrometry Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction if required Dilution Dilution Extraction->Dilution Chromatography Chromatography Dilution->Chromatography GC or LC Ionization Ionization Chromatography->Ionization EI or ESI Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Detector Detector Mass Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Quantification, Identification Report Report Data Analysis->Report

Caption: General workflow for mass spectrometry analysis.

Logical Relationship of Analytical Choices

The choice between GC-MS and LC-MS depends on several factors related to the analyte and the research question.

Analytical Method Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) GC_MS GC-MS Analyte_Properties->GC_MS Volatile & Thermally Stable LC_MS LC-MS Analyte_Properties->LC_MS Non-Volatile or Thermally Labile Research_Goal Research Goal (Quantification, Identification) Research_Goal->GC_MS Structural Elucidation (EI Fragmentation) Research_Goal->LC_MS High Sensitivity Quantification (MRM)

Caption: Factors influencing the choice of analytical method.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of this compound. GC-MS provides detailed structural information through its characteristic fragmentation patterns, making it ideal for identification purposes. LC-MS/MS, on the other hand, offers superior sensitivity and is the method of choice for quantitative analysis, especially in complex matrices. The detailed protocols and comparative data presented in this guide will assist researchers in selecting and implementing the most appropriate mass spectrometry method for their specific analytical needs in the study of this important chemical intermediate.

Comparing efficacy of different catalysts for 3-(Benzylamino)propanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 3-(benzylamino)propanenitrile, a key intermediate in the preparation of various biologically active molecules, is of significant interest. The choice of catalyst for the crucial hydroamination of acrylonitrile with benzylamine directly impacts reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of different catalytic systems, supported by experimental data, to inform the selection of an optimal synthetic strategy.

The synthesis of this compound is typically achieved through the aza-Michael addition of benzylamine to acrylonitrile. This reaction can be performed without a catalyst, but the use of a catalyst can significantly improve the reaction rate and yield. A variety of catalysts, including Lewis acids, heterogeneous catalysts, and organocatalysts, have been employed for this transformation. This guide will compare the efficacy of several of these catalytic systems, presenting quantitative data in a clear, tabular format and providing detailed experimental protocols.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is a critical decision that influences not only the yield and reaction time but also the environmental impact and economic viability of the synthesis. The following table summarizes the performance of different catalysts in the synthesis of this compound and related compounds.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)Reaction Time (h)Yield (%)
None (Conventional Heating)-None6024~95
Yttrium Nitrate (Y(NO₃)₃·6H₂O)10 mol%MethanolRoom Temp.7285 (for 3-(phenylamino)propanenitrile)
12-Tungstophosphoric Acid (H₃PW₁₂O₄₀)1 mol%WaterRoom Temp.492
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)20 mol%None (Microwave)130190 (for methyl 3-(benzylamino)propanoate)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Protocol 1: Catalyst-Free, Solvent-Free Synthesis

This method represents a baseline for comparison, relying on thermal energy to drive the reaction.

Procedure: A mixture of benzylamine (1 equivalent) and acrylonitrile (1.1 equivalents) is heated at 60°C for 24 hours in a sealed vessel. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess acrylonitrile is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Protocol 2: Yttrium Nitrate Catalyzed Synthesis

This protocol, demonstrated for the synthesis of a similar compound, 3-(phenylamino)propanenitrile, showcases the use of a Lewis acid catalyst.

Procedure: To a solution of aniline (1 equivalent) and acrylonitrile (2 equivalents) in methanol, yttrium nitrate hexahydrate (10 mol%) is added. The reaction mixture is stirred at room temperature for 72 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol 3: 12-Tungstophosphoric Acid Catalyzed Synthesis

This method utilizes a reusable heterogeneous catalyst in an aqueous medium, offering a green chemistry approach.

Procedure: In a round-bottom flask, benzylamine (1 equivalent) and acrylonitrile (1.2 equivalents) are mixed in water. To this mixture, 12-tungstophosphoric acid (1 mol%) is added. The reaction mixture is stirred vigorously at room temperature for 4 hours. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product. The aqueous layer containing the catalyst can be recovered and reused.

Protocol 4: DBU-Catalyzed, Solvent-Free Microwave-Assisted Synthesis

This protocol, for a related Michael addition, highlights the use of an organocatalyst in conjunction with microwave irradiation for rapid synthesis.

Procedure: In a microwave-safe vessel, benzylamine (1 equivalent), methyl acrylate (1.2 equivalents), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 20 mol%) are combined. The vessel is sealed and subjected to microwave irradiation at 130°C for 1 hour. After cooling, the reaction mixture is directly purified by column chromatography to isolate the product.

Visualizing the Synthetic Workflow

To provide a clearer understanding of the general process, the following diagrams illustrate the experimental workflow and the fundamental reaction pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents (Benzylamine, Acrylonitrile) mixing Mixing & Reaction (Solvent, Temperature, Time) reagents->mixing catalyst Catalyst catalyst->mixing extraction Extraction / Filtration mixing->extraction purification Purification (Distillation / Chromatography) extraction->purification product This compound purification->product characterization Characterization (NMR, IR, MS) product->characterization

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway benzylamine Benzylamine catalyst Catalyst benzylamine->catalyst acrylonitrile Acrylonitrile acrylonitrile->catalyst product This compound catalyst->product Michael Addition

Caption: Reaction pathway for the catalytic synthesis of this compound.

A Comparative FTIR Spectral Analysis of 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the FTIR Spectral Characteristics of 3-(Benzylamino)propanenitrile Against Structurally Related Amines and Nitriles.

This guide provides a detailed Fourier-Transform Infrared (FTIR) spectral analysis of this compound, a secondary amine containing a nitrile group. The performance of this compound in terms of its characteristic infrared absorptions is objectively compared with alternative primary and tertiary amines, as well as aliphatic and aromatic nitriles. This comparison is supported by established experimental data for the alternative compounds and characteristic frequency ranges for the target molecule, offering a valuable resource for spectral interpretation and compound identification.

Quantitative Data Summary

The following table summarizes the key FTIR absorption frequencies for this compound and its comparators. The data for the alternatives are sourced from experimental spectra, while the values for this compound are based on characteristic functional group absorption ranges.

CompoundClassN-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)C-N Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound Secondary Amine / Nitrile ~3350-3310 (weak, single) ~2260-2240 ~1250-1020 ~3100-3000 ~3000-2850
BenzylaminePrimary Amine3372 & 3303 (two bands)N/A~1335-1250~3100-3000~3000-2850
TriethylamineTertiary AmineNoneN/A1489 & 1378N/A~3000-2850
PropionitrileAliphatic NitrileN/A~2260-2240~1250-1020N/A~3000-2850
BenzonitrileAromatic NitrileN/A~2240-2220~1335-1250~3100-3000N/A

Experimental Protocols

General Procedure for Acquiring FTIR Spectra of Liquid Samples

The following is a standard protocol for obtaining the FTIR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize.

  • Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This is done with a clean, empty ATR crystal. This spectrum accounts for any environmental interferences (e.g., CO₂, water vapor) and instrumental artifacts.

  • Sample Application: Place a small drop of the liquid sample directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample.

  • Data Acquisition: Initiate the sample scan. The infrared beam will pass through the ATR crystal and interact with the sample at the surface. The detector will measure the absorbed radiation. For improved signal-to-noise ratio, multiple scans are typically co-added and averaged. A common range for analysis of organic compounds is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After the analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol, acetone) and a soft, non-abrasive wipe to prevent cross-contamination of subsequent samples.

Visualization of Analytical Workflow

The logical workflow for the FTIR spectral analysis and comparison of this compound is depicted in the following diagram.

FTIR_Analysis_Workflow FTIR Analysis and Comparison Workflow cluster_sample_prep Sample Preparation and Acquisition cluster_analysis Spectral Analysis and Interpretation cluster_conclusion Conclusion and Reporting Sample_Acquisition Acquire FTIR Spectrum of This compound Identify_Peaks Identify Characteristic Peaks: - N-H Stretch - C≡N Stretch - C-N Stretch - Aromatic/Aliphatic C-H Stretches Sample_Acquisition->Identify_Peaks Comparative_Spectra Acquire/Source FTIR Spectra of: - Primary Amine (Benzylamine) - Tertiary Amine (Triethylamine) - Aliphatic Nitrile (Propionitrile) - Aromatic Nitrile (Benzonitrile) Comparative_Spectra->Identify_Peaks Compare_Spectra Compare Peak Positions and Intensities Identify_Peaks->Compare_Spectra Structure_Validation Validate Structure of this compound Compare_Spectra->Structure_Validation Generate_Report Generate Comparative Report with Data Tables and Diagrams Structure_Validation->Generate_Report

Caption: Logical workflow for FTIR analysis.

Interpretation and Comparison

The FTIR spectrum of This compound is expected to exhibit a unique fingerprint based on its constituent functional groups.

  • N-H Stretch: As a secondary amine, a single, relatively weak absorption band is anticipated in the region of 3350-3310 cm⁻¹.[1] This distinguishes it from primary amines like benzylamine , which show two distinct N-H stretching bands (symmetric and asymmetric) in a similar region.[1] In contrast, tertiary amines, such as triethylamine , lack an N-H bond and therefore do not exhibit any absorption in this region.[1]

  • C≡N Stretch: The presence of the nitrile group in this compound will give rise to a sharp, medium-to-strong absorption band in the 2260-2240 cm⁻¹ range, characteristic of aliphatic nitriles.[2] This peak is a key identifier for this functional group. Its position is comparable to that in propionitrile . In benzonitrile , conjugation with the aromatic ring typically shifts the C≡N stretch to a slightly lower wavenumber (2240-2220 cm⁻¹).[2]

  • C-H Stretches: The spectrum will also display absorptions corresponding to both aromatic and aliphatic C-H stretching. Aromatic C-H stretches from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain and the methylene group of the benzyl substituent will appear just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration for the aliphatic amine portion of this compound is expected in the 1250-1020 cm⁻¹ range.[1]

By comparing the presence and position of these key absorption bands, researchers can effectively differentiate this compound from primary and tertiary amines, as well as discern the aliphatic nature of its nitrile group in contrast to an aromatic nitrile. The combination of a single N-H stretch and a C≡N stretch provides a definitive spectral signature for this molecule.

References

Purity Assessment of 3-(Benzylamino)propanenitrile: A Comparative Guide to TLC and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the path to viable active pharmaceutical ingredients. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 3-(benzylamino)propanenitrile, a versatile building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and offers a clear analytical workflow to guide researchers in selecting the most appropriate method for their needs.

Introduction to Purity Assessment Techniques

The purity of a chemical compound is a crucial determinant of its suitability for further use, particularly in pharmaceutical applications where impurities can affect efficacy, safety, and stability. This compound is commonly synthesized via the Michael addition of benzylamine to acrylonitrile. Potential impurities may include unreacted starting materials (benzylamine, acrylonitrile), byproducts such as bis(2-cyanoethyl)benzylamine, and degradation products like 3-(benzylamino)propanamide.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used chromatographic technique for the qualitative analysis of reaction progress and purity. Its simplicity makes it an excellent screening tool.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, enabling precise quantification of the main component and its impurities. It is the gold standard for purity determination in the pharmaceutical industry.

Comparison of TLC and HPLC for Purity Analysis

The choice between TLC and HPLC depends on the specific requirements of the analysis. TLC is often employed for rapid, qualitative checks, while HPLC is the preferred method for accurate, quantitative purity assessment and impurity profiling.

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on differential partitioning of components between a solid stationary phase and a liquid mobile phase moving by capillary action.Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase packed in a column, driven by high pressure.
Primary Use Qualitative analysis, reaction monitoring, rapid purity screening.Quantitative analysis, impurity profiling, final purity determination.
Resolution LowerHigher
Sensitivity Lower (typically microgram levels)Higher (typically nanogram to picogram levels)
Analysis Time Fast (15-30 minutes)Slower (20-60 minutes per sample)
Cost Low (per sample)High (instrumentation and maintenance)
Data Output Visual spots (Rf values)Chromatogram with retention times and peak areas
Quantification Semi-quantitative at bestHighly accurate and precise

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

Objective: To qualitatively assess the purity of a this compound sample and identify the presence of major impurities.

Materials:

  • TLC Plates: Silica gel 60 F254, aluminum-backed

  • Mobile Phase: Ethyl acetate/Hexane (1:1, v/v)

  • Sample Preparation: Dissolve 1-2 mg of the this compound sample in 1 mL of dichloromethane.

  • Visualization Reagent: 0.2% Ninhydrin in ethanol. Ninhydrin is a common visualizing agent for primary and secondary amines[1].

Procedure:

  • Pour the mobile phase into a developing chamber to a depth of approximately 0.5 cm. Cover the chamber with a lid and allow it to saturate for at least 15 minutes.

  • Using a capillary tube, spot a small amount of the prepared sample solution onto the baseline of the TLC plate.

  • Place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

  • Visualize the spots under UV light (254 nm). This compound, containing an aromatic ring, should be UV active.

  • For further visualization, spray the plate evenly with the ninhydrin solution.

  • Gently heat the plate with a heat gun until colored spots appear. Primary and secondary amines will typically yield purple or pink spots.

  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantitatively determine the purity of a this compound sample and quantify any detectable impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Reverse-phase HPLC is a common method for the analysis of propanenitrile compounds[2].

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase (initial conditions: 90% A, 10% B) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as necessary to fall within the linear range of the detector.

Procedure:

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes.

  • Inject a blank (mobile phase) to ensure a clean baseline.

  • Inject the prepared sample solution.

  • Record the chromatogram for 30 minutes.

  • Identify the peak corresponding to this compound based on its expected retention time (determined by running a standard, if available).

  • Identify and integrate the peaks of any impurities.

  • Calculate the purity of the sample using the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation and Comparison

The following tables present hypothetical but realistic data from the analysis of two different batches of this compound using the described TLC and HPLC methods.

Table 1: TLC Analysis Results
SampleMain Spot RfImpurity Spot(s) RfObservations
Batch A0.450.20, 0.65Main spot is intense. Impurity at Rf 0.20 is faint, impurity at Rf 0.65 is very faint.
Batch B0.450.20, 0.35Main spot is intense. Impurity at Rf 0.20 is more pronounced than in Batch A. Additional faint spot at Rf 0.35.
Table 2: HPLC Analysis Results
SampleRetention Time (min)Peak Area% AreaIdentity
Batch A
3.515,2000.35Impurity 1 (likely Benzylamine)
12.84,325,00099.52This compound
15.25,6000.13Impurity 2 (unknown)
Batch B
3.545,6001.05Impurity 1 (likely Benzylamine)
10.118,2000.42Impurity 3 (unknown)
12.84,280,00098.53This compound

Analytical Workflow

The following diagram illustrates a logical workflow for the purity assessment of this compound, incorporating both TLC and HPLC techniques.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_0 Initial Screening cluster_1 Decision Point cluster_2 Quantitative Analysis cluster_3 Outcome start Synthesized this compound Sample tlc TLC Analysis (Qualitative Purity Check) start->tlc decision Purity Acceptable for Screening? tlc->decision hplc HPLC Analysis (Quantitative Purity & Impurity Profile) decision->hplc Yes fail Repurification or Resynthesis Required decision->fail No data_analysis Data Analysis (% Purity, Impurity Levels) hplc->data_analysis pass Release for Further Use data_analysis->pass Purity > 98% data_analysis->fail Purity < 98%

Caption: A workflow diagram for the purity assessment of this compound.

Conclusion

Both TLC and HPLC are valuable tools for the purity assessment of this compound. TLC serves as an indispensable, rapid screening method ideal for monitoring reaction progress and making quick qualitative judgments on purity. For definitive, quantitative purity determination and the detailed profiling of impurities, HPLC is the superior and necessary technique. The integration of both methods into a comprehensive analytical workflow, as outlined above, provides a robust strategy for ensuring the quality and consistency of this important chemical intermediate in a research and development setting.

References

A Comparative Analysis of 3-(benzylamino)propanenitrile and its Alkylamino-nitrile Counterparts in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the construction of nitrogen-containing heterocyclic scaffolds vital for drug discovery, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Among the versatile precursors for N-substituted piperidines and other related structures, aminonitriles have carved out a significant niche. This guide provides a comparative analysis of 3-(benzylamino)propanenitrile against similar short-chain alkylamino-nitriles, focusing on their performance in the synthesis of N-substituted piperidines through reductive cyclization.

Performance in Reductive Cyclization: A Comparative Overview

The conversion of γ-aminonitriles to piperidines via reductive cyclization is a cornerstone transformation in synthetic organic chemistry. This process typically involves the hydrogenation of the nitrile group to a primary amine, which then undergoes intramolecular cyclization. The choice of the N-substituent on the aminonitrile precursor can significantly influence the reaction's efficiency.

While direct, side-by-side comparative studies with extensive quantitative data are not abundant in the published literature, a review of various synthetic reports allows for a qualitative and semi-quantitative comparison. The benzyl group in this compound offers distinct advantages and disadvantages compared to simple alkyl groups such as methyl or ethyl.

Table 1: Comparison of N-Substituents in the Reductive Cyclization of 3-(Alkylamino)propanenitriles

N-SubstituentPrecursorTypical Reaction ConditionsReported Yields of N-Substituted PiperidineKey Considerations
Benzyl This compoundRaney Nickel, H₂ (pressure), solvent (e.g., ethanol, methanol)Moderate to HighThe benzyl group is generally stable under these conditions but can be susceptible to hydrogenolysis at higher temperatures and pressures. It also serves as a useful protecting group that can be removed later in the synthetic sequence.
Methyl 3-(methylamino)propanenitrileRaney Nickel, H₂ (pressure), solvent (e.g., ethanol, methanol)Moderate to HighThe methyl group is highly stable and does not undergo side reactions. The resulting N-methylpiperidine is a common structural motif in pharmaceuticals.
Ethyl 3-(ethylamino)propanenitrileRaney Nickel, H₂ (pressure), solvent (e.g., ethanol, methanol)Moderate to HighSimilar to the methyl group, the ethyl substituent is robust. The slightly larger steric bulk may have a minor influence on reaction kinetics compared to the methyl analog.
tert-Butyl 3-(tert-butylamino)propanenitrileRaney Nickel, H₂ (pressure), solvent (e.g., ethanol, methanol)VariableThe bulky tert-butyl group can sterically hinder the intramolecular cyclization step, potentially leading to lower yields or requiring more forcing reaction conditions.

From the available data, this compound demonstrates comparable, and in some instances, more favorable outcomes in terms of yield for the synthesis of the corresponding N-substituted piperidine. The electronic and steric properties of the benzyl group appear to strike a good balance, facilitating the desired cyclization without introducing significant steric hindrance that can be observed with bulkier alkyl groups.

Experimental Protocols: A Closer Look

The following is a representative experimental protocol for the reductive cyclization of a γ-aminonitrile using Raney Nickel, a commonly employed catalyst for this transformation.

General Experimental Protocol for Raney Nickel Catalyzed Reductive Cyclization of 3-(Amino)propanenitriles

Materials:

  • 3-(Amino)propanenitrile derivative (e.g., this compound)

  • Raney Nickel (activated, slurry in water or ethanol)

  • Solvent (e.g., Ethanol, Methanol)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware and hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • The hydrogenation vessel is charged with the 3-(amino)propanenitrile derivative and the solvent.

  • A catalytic amount of activated Raney Nickel slurry is carefully added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).

  • The vessel is sealed and purged several times with hydrogen gas to remove any residual air.

  • The reaction mixture is then pressurized with hydrogen to the desired pressure (typically 50-100 psi).

  • The mixture is stirred vigorously and may be heated to a specified temperature (e.g., 50-80 °C) to facilitate the reaction.

  • The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is cooled to room temperature, and the excess hydrogen is carefully vented.

  • The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst. The filter cake should be kept wet with solvent to prevent ignition of the pyrophoric catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude N-substituted piperidine.

  • The crude product can be purified by distillation or column chromatography to afford the pure N-substituted piperidine.

Logical Workflow and Key Transformations

The synthesis of an N-substituted piperidine from a γ-aminonitrile via reductive cyclization follows a clear and logical sequence of chemical transformations. This workflow is central to the utility of reagents like this compound.

Reductive_Cyclization_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Aminonitrile 3-(Amino)propanenitrile (e.g., this compound) ReductiveCyclization Reductive Cyclization Aminonitrile->ReductiveCyclization Catalyst Raney Nickel Catalyst->ReductiveCyclization Hydrogen Hydrogen Gas (H₂) Hydrogen->ReductiveCyclization Piperidine N-Substituted Piperidine ReductiveCyclization->Piperidine

Caption: Workflow for the synthesis of N-substituted piperidines.

This diagram illustrates the key inputs and the central transformation in the synthesis of N-substituted piperidines from their corresponding aminonitrile precursors.

Conclusion: Is this compound a Superior Reagent?

Based on the available synthetic literature, this compound stands as a highly effective and versatile reagent for the synthesis of N-benzylpiperidine, a valuable scaffold in medicinal chemistry. Its performance in reductive cyclization is comparable to, and in some contexts potentially superior to, its simple alkylamino-nitrile counterparts due to the unique properties of the benzyl group.

The benzyl substituent not only facilitates high-yield cyclization but also offers the strategic advantage of being a removable protecting group, allowing for further diversification of the piperidine nitrogen. While direct, quantitative kinetic and yield comparisons across a range of N-substituents in a single study are lacking, the collective evidence from numerous synthetic reports underscores the utility and reliability of this compound in the synthetic chemist's toolbox. For researchers aiming to synthesize N-benzylpiperidines or to introduce a temporary N-substituent that can be later modified, this compound is an excellent and often preferred choice.

Yield comparison between different 3-(Benzylamino)propanenitrile synthesis protocols

Safety Operating Guide

Proper Disposal of 3-(Benzylamino)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of 3-(Benzylamino)propanenitrile, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Prerequisites

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The hazardous nature of this compound necessitates stringent safety measures to prevent exposure.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Chemical and Physical Properties

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 706-03-6
Molecular Formula C₁₀H₁₂N₂
Physical State Liquid
Appearance Colorless
Odor Odorless

Hazard Identification and Toxicity

This compound is classified as a hazardous substance. Acute exposure can be harmful if swallowed, in contact with skin, or if inhaled.[1]

Hazard ClassificationCategory
Acute Oral Toxicity Category 4
Acute Dermal Toxicity Category 4
Acute Inhalation Toxicity (Vapors) Category 4
Skin Corrosion/Irritation Not Classified
Serious Eye Damage/Eye Irritation Not Classified

Quantitative Toxicity Data:

TestSpeciesRouteValue
LD50RabbitDermal768 mg/kg bw[2]

Step-by-Step Disposal Procedures

The proper disposal of this compound waste must be conducted in a manner that neutralizes its hazardous properties and complies with all institutional and regulatory standards. Under no circumstances should this chemical be disposed of down the drain.

Experimental Protocol for Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collect Absorbent Material: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Package for Disposal: Securely seal the hazardous waste container and label it clearly as "Hazardous Waste: this compound Spill Debris."

Routine Disposal of Unused this compound

Small Quantities (e.g., < 100 mL):

  • Waste Collection: In a designated satellite accumulation area (SAA) within the laboratory, pour the waste this compound into a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Segregation: Store the waste container in secondary containment to prevent spills. Crucially, segregate this waste from incompatible materials.

Large Quantities (e.g., > 100 mL):

  • Waste Collection: Use a larger, designated hazardous waste container, following the same material compatibility and labeling requirements as for small quantities.

  • Record Keeping: Maintain a log of the waste added to the container, including the date and volume.

  • Arrange for Pickup: Once the container is full or has been accumulating for a set period (as per your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Chemical Incompatibilities and Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound is incompatible with the following and must be stored and disposed of separately:

  • Acids

  • Strong oxidizing agents

  • Acid anhydrides

  • Acid chlorides

Hazardous decomposition of this compound can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of this compound Waste spill Is it a spill? start->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Routine Disposal spill->spill_no No segregate Segregate from Incompatible Chemicals spill_yes->segregate quantity Quantity? spill_no->quantity small < 100 mL quantity->small Small large > 100 mL quantity->large Large collect_small Collect in labeled, compatible container in SAA small->collect_small collect_large Collect in larger, labeled, compatible container in SAA large->collect_large collect_small->segregate collect_large->segregate pickup Arrange for EHS/Licensed Contractor Pickup segregate->pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(Benzylamino)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 3-(Benzylamino)propanenitrile, including comprehensive operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][2] Strict adherence to safety protocols is mandatory.

1.1. Engineering Controls

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ensure safety shower and eyewash stations are readily accessible.

1.2. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, 5-mil or greater thickness).[3] Change gloves immediately if contaminated.
Eye/Face Protection Safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 or European Standard EN166.[1] A face shield is required if there is a splash hazard.
Skin and Body Protection A flame-retardant lab coat, buttoned, with long pants and closed-toe shoes.[3]
Respiratory Protection An air-purifying respirator with a combination organic vapor/particulate filter (Type ABEK) is recommended, especially if working outside a fume hood or with aerosols.[4]

Operational Plan: Step-by-Step Handling Procedure

This workflow ensures the safe handling of this compound from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Figure 1. Workflow for safe handling of this compound.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Segregation

  • Solid Waste: Collect all contaminated solids (e.g., gloves, weighing paper, paper towels) in a designated, labeled, leak-proof container for hazardous solid waste.

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, leak-proof container for hazardous liquid waste. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

4.2. Decontamination of Labware

  • Initial Rinse: Rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., acetone, ethanol) three times. Collect the rinseate as hazardous liquid waste.

  • Wash: Wash the triple-rinsed labware with soap and water.

  • Final Rinse: Rinse with deionized water.

4.3. Final Disposal

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Ensure all waste containers are properly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, well-ventilated secondary containment area until pickup.

References

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